molecular formula C9H18N2O4S2 B135382 Bis(T-butylsulfonyl)diazomethane CAS No. 138529-84-7

Bis(T-butylsulfonyl)diazomethane

Cat. No.: B135382
CAS No.: 138529-84-7
M. Wt: 282.4 g/mol
InChI Key: SAFWZKVQMVOANB-UHFFFAOYSA-N
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Description

Bis(T-butylsulfonyl)diazomethane is a useful research compound. Its molecular formula is C9H18N2O4S2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[tert-butylsulfonyl(diazo)methyl]sulfonyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S2/c1-8(2,3)16(12,13)7(11-10)17(14,15)9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFWZKVQMVOANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619168
Record name 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138529-84-7
Record name 2-[Diazo(2-methylpropane-2-sulfonyl)methanesulfonyl]-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Stability of Bis(t-butylsulfonyl)diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(t-butylsulfonyl)diazomethane is a crucial reagent in modern organic synthesis, valued for its role as a carbene precursor. However, like all diazo compounds, its utility is intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal characteristics of this compound, synthesizing theoretical principles with practical, field-proven methodologies for its safe handling and application. We will explore the structural features that confer its notable stability, outline authoritative protocols for quantitative thermal analysis, and discuss its decomposition pathways. This document is intended to serve as a vital resource for professionals in research and drug development, ensuring both safety and efficacy in the laboratory.

Introduction: The Double-Edged Sword of Diazo Chemistry

Diazo compounds, defined by the C=N₂ functional group, are powerful synthetic intermediates. Their ability to extrude dinitrogen gas (N₂) to form highly reactive carbenes allows for a vast array of chemical transformations, including cyclopropanations and C-H insertions.[1] However, this same reactivity makes them energetically unstable, with many simple diazo compounds being notoriously toxic and explosive.[2][3]

The field of organic chemistry has seen a concerted effort to develop more stable and safely handleable diazo reagents. A key strategy in this endeavor has been the introduction of electron-withdrawing groups on the diazo carbon, which delocalize the electron density and increase the activation energy required for N₂ extrusion.[1] this compound is a prime example of this design principle. The two strongly electron-withdrawing sulfonyl groups, combined with the steric bulk of the t-butyl substituents, render it a crystalline, solid reagent with significantly enhanced thermal stability compared to its simpler counterparts like diazomethane.[1] Understanding the precise limits of this stability is not merely an academic exercise; it is a critical prerequisite for its safe storage, handling, and use in scaled-up synthetic processes.

Physicochemical and Structural Properties

A foundational understanding of the molecule's physical properties is essential before delving into its thermal behavior.

PropertyValueSource
CAS Number 138529-84-7[4][5]
Molecular Formula C₉H₁₈N₂O₄S₂[5][6]
Molecular Weight 282.38 g/mol [6][7]
Appearance White to pale yellow crystalline powder[1][6]
Storage Temperature 2-10 °C[6]

The key to the compound's stability lies in its molecular structure. The two sulfonyl groups withdraw electron density from the diazo carbon, while the bulky t-butyl groups sterically shield the diazo functional group, hindering intermolecular decomposition pathways.

Thermal Stability Profile and Decomposition Pathway

While specific quantitative thermal analysis data for this compound is not widely published, a comprehensive profile can be constructed from safety data, analogous compounds, and theoretical principles.

Qualitative Assessment: Safety Data Sheets (SDS) consistently report that the compound is "Stable under recommended storage conditions".[4] This indicates that at the recommended refrigerated temperatures (2-10°C), the compound does not undergo significant spontaneous decomposition. The primary thermal hazard arises when the compound is subjected to elevated temperatures, which can initiate an exothermic decomposition.

Decomposition Pathway: The thermal decomposition of this compound is expected to proceed through the initial loss of N₂ gas to generate a highly reactive bis(t-butylsulfonyl)carbene intermediate. This carbene can then undergo various reactions, with intramolecular C-H insertion being a common pathway for related sulfonyl diazo compounds.[1] Studies on the thermolysis of analogous compounds, such as bismesitylsulphonyldiazomethane, show that this carbene readily inserts into a C-H bond of an adjacent alkyl group.[8] A Wolff-type rearrangement, while less common for bis(sulfonyl) systems compared to α-diazoketones, remains a potential, albeit minor, decomposition route.[8]

Decomposition_Pathway cluster_main Thermal Decomposition of this compound A This compound (C₉H₁₈N₂O₄S₂) B Bis(t-butylsulfonyl)carbene (Reactive Intermediate) A->B Heat (Δ) - N₂ C N₂ Gas A->C D Intramolecular C-H Insertion Products (e.g., substituted thiophene-1,1-dioxides) B->D Primary Pathway E {Wolff Rearrangement Products | (Minor Pathway)} B->E Potential Minor Pathway

Caption: Probable thermal decomposition pathway.

Quantitative Thermal Analysis: Experimental Protocols

To determine the specific thermal hazard parameters, such as the onset temperature of decomposition (Tₒₙₛₑₜ) and the enthalpy of decomposition (ΔHₔ), Differential Scanning Calorimetry (DSC) is the recommended screening tool.[9][10] It provides critical data on thermal stability using only milligram quantities of material.[10] For a more detailed analysis, especially regarding pressure generation and adiabatic runaway potential, Accelerating Rate Calorimetry (ARC) is employed.[5][7]

4.1. Protocol: Thermal Hazard Screening by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in the ASTM E537 standard, a benchmark for assessing the thermal stability of chemicals.[1][4][11][12]

Objective: To determine the onset temperature and enthalpy of decomposition for this compound.

Methodology Rationale: A controlled heating ramp is applied to a small sample. The instrument measures the heat flow difference between the sample and an inert reference. An exothermic decomposition will appear as a significant peak on the thermogram, providing quantitative data on the hazard potential.[6][9] Using a sealed, high-pressure crucible is critical for energetic compounds that evolve gas, as this confinement prevents the evaporation of the sample and ensures that the full energy of decomposition is measured.[9][11]

DSC_Workflow cluster_workflow DSC Experimental Workflow prep 1. Sample Preparation (1-5 mg in high-pressure sealed crucible) cal 2. Instrument Calibration (e.g., with Indium standard) prep->cal setup 3. Experimental Setup (Place sample & reference in DSC cell) cal->setup run 4. Thermal Scan (Ramp 2-10 °C/min under N₂ atmosphere) setup->run acq 5. Data Acquisition (Monitor heat flow vs. temperature) run->acq analysis 6. Data Analysis (Determine Tₒₙₛₑₜ and integrate peak for ΔHₔ) acq->analysis

Caption: Workflow for DSC thermal stability analysis.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified standard (e.g., Indium). This is a self-validating step to guarantee data accuracy.

  • Sample Preparation: In a well-ventilated fume hood and behind a blast shield, accurately weigh 1-5 mg of this compound into a high-pressure crucible (e.g., gold-plated stainless steel).

  • Crucible Sealing: Hermetically seal the crucible according to the manufacturer's instructions. Proper sealing is crucial to contain any pressure generated during decomposition.[9]

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Experimental Program:

    • Equilibrate the cell at a temperature well below the expected decomposition, e.g., 30°C.

    • Ramp the temperature at a constant rate, typically 2-10 °C/min, up to a final temperature (e.g., 350°C). A slower ramp rate can provide better resolution of the onset temperature.

    • Maintain a constant inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.[13]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The onset temperature (Tₒₙₛₑₜ) is determined by the intersection of the baseline with the tangent of the exothermic peak's leading edge. This represents the temperature at which decomposition begins to accelerate.[9]

    • The enthalpy of decomposition (ΔHₔ) is calculated by integrating the area under the exothermic peak. This value (in J/g) indicates the total energy released.[9]

Interpretation: A lower Tₒₙₛₑₜ and a higher |ΔHₔ| indicate lower thermal stability and higher hazard potential. For diazo compounds, Tₒₙₛₑₜ can range widely from 75 to 160 °C.[5][10][14]

Safe Handling and Storage Procedures

The thermal stability data directly informs the necessary safety protocols for handling and storage.

Storage:

  • Store in a tightly closed container in a dedicated, well-ventilated refrigerator at 2-10°C.[6][11]

  • Store away from incompatible materials, particularly strong acids and oxidizing agents.

  • Avoid exposure to direct sunlight or other strong light sources, as photolytic decomposition can also generate the reactive carbene.[15]

Handling:

  • Always handle this compound in a properly functioning chemical fume hood.[2][4]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.[2][4]

  • Avoid creating dust. Use non-sparking tools for transfers.[11]

  • Glassware with sharp edges or ground-glass joints should be avoided where possible, as these can create friction and potentially initiate decomposition of diazo compounds.[3][15]

  • Prepare only the amount of material needed for the immediate experiment to minimize the quantity of stored hazardous material.

Conclusion

This compound represents a significant advancement in the safe application of diazo chemistry. Its enhanced stability, conferred by both electronic and steric factors, allows for its convenient use as a solid reagent. However, "stable" is a relative term. A thorough understanding of its thermal decomposition profile through quantitative techniques like DSC is paramount for any researcher or organization intending to use this compound, especially at scale. By adhering to the rigorous experimental protocols and safe handling procedures outlined in this guide, scientists can confidently and safely leverage the powerful synthetic utility of this compound.

References

  • ASTM International. (2017). E537 Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. ASTM. [Link]

  • ASTM International. (2024). ASTM E537-24 - Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. ANSI Webstore. [Link]

  • ASTM International. (2024). E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM. [Link]

  • ASTM International. (2002). ASTM E537-02 - Standard Test Method for The Thermal Stability Of Chemicals By Differential Scanning Calorimetry. ASTM. [Link]

  • Fauske & Associates, LLC. (n.d.). Thermal Stability Testing. Fauske & Associates. [Link]

  • Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 6-20. [Link]

  • Columbia University. (n.d.). CB-LSOP-diazomethane-4-18.docx. Columbia University. [Link]

  • Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed, 31983869. [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]

  • Sterling Pharma Solutions. (2023). Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. [Link]

  • Flowers, W. T., Heyes, G., & Holt, G. (1973). Thermal decomposition of bismesitylsulphonyl- and bis-2,4-xylylsulphonyl-diazomethanes. Journal of the Chemical Society, Perkin Transactions 1, 21, 286-290. [Link]

  • Reiss, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]

  • Green, S. P., et al. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Imperial College London. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - this compound. Angene Chemical. [Link]

  • de Boer, Th. J., & Backer, H. J. (1956). Diazomethane. Organic Syntheses, 36, 16. [Link]

  • Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. [Link]

  • Rodrigues, A. C. M., et al. (2010). Studies on compatibility of energetic materials by thermal methods. Journal of Aerospace Technology and Management, 2(2), 215-220. [Link]

Sources

Shelf Life and Storage Conditions for Sulfonyl Diazo Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for researchers and process chemists handling Sulfonyl Diazo Reagents (primarily Sulfonyl Azides used for diazo transfer). It synthesizes thermodynamic stability data, decomposition kinetics, and field-proven storage protocols to mitigate explosion risks and ensure reagent integrity.

Technical Guidance for Drug Development & Organic Synthesis

Executive Summary: The Stability-Reactivity Paradox

Sulfonyl azides (


) are indispensable "diazo transfer" reagents, transforming amines to azides or activated methylenes to diazo compounds. However, their utility is intrinsically linked to their high energy content. The core challenge in storage is managing the Stability-Reactivity Paradox : reagents energetic enough to transfer a diazo group are often thermodynamically poised for explosive decomposition.

This guide categorizes reagents by "Generation" of safety/stability, providing distinct storage protocols for each.

Comparative Stability Analysis

The shelf life of a sulfonyl azide is dictated by its Onset Temperature of Decomposition (


)  and Enthalpy of Decomposition (

)
.[1]
Table 1: Thermodynamic Stability & Hazard Profile of Key Reagents
Reagent GenerationReagent NameAbbr.State

(

C)

(J/g)
Impact SensitivityShelf Life (Optimal)
Gen 1 (Traditional) p-Toluenesulfonyl azide

Liquid~120~1,600High (50 kg·cm)< 6 Months (Soln)
Gen 2 (Solidified) p-Acetamidobenzenesulfonyl azidep-ABSASolid~100~1,400Moderate3 Years (

C)
Gen 3 (Stabilized) Imidazole-1-sulfonyl azide HCl

Solid~150*HighHigh (Hydrolysis) Unstable (See Note)
Gen 3 (Improved) Imidazole-1-sulfonyl azide


Solid131LowerLow> 1 Year (Ambient)
Gen 4 (Intrinsically Safe) 2-Azido-1,3-dimethylimidazoliniumADMPSolid>190LowInsensitive> 2 Years (Ambient)
Gen 4 (Intrinsically Safe) Nonafluorobutanesulfonyl azide

LiquidStableLowInsensitive> 1 Year (Ambient)

> Critical Warning on Gen 3 (


):  While initially reported as stable, the Hydrochloride salt is hygroscopic and hydrolyzes to release Hydrazoic Acid (

)
and Sulfonyl Diazide , both of which are extremely explosive [1, 3]. It is NOT recommended for storage.

Degradation Mechanisms & Storage Risks

Understanding how these reagents fail is crucial for defining storage conditions.

Hydrolytic Decomposition (The "Hidden" Killer)

Moisture is the primary enemy of shelf life. Sulfonyl azides, particularly heteroaromatic ones like Imidazole-1-sulfonyl azide, are susceptible to hydrolysis.

  • Mechanism: Water attacks the sulfonyl center.

  • Product: Formation of

    
     (volatile, explosive, toxic) and the corresponding sulfonic acid.
    
  • Indicator: Acidic smell, pressure buildup in container, or unexpected fuming.

Thermal Runaway

Self-Accelerating Decomposition Temperature (SADT) is the critical threshold.

  • Trigger: Storage above

    
     or adiabatic heating during handling.
    
  • Result: Rapid

    
     release, vessel rupture, detonation.
    
Visualization: Degradation & Hazard Pathway

The following diagram illustrates the critical failure modes during storage.

DecompositionPath Reagent Sulfonyl Azide (Storage) Hydrolysis Hydrolysis Reaction Reagent->Hydrolysis + H2O ThermalDec Thermal Decomposition Reagent->ThermalDec + Energy Moisture Moisture Ingress (>100 ppm) Moisture->Hydrolysis Heat Heat / Friction (> T_onset) Heat->ThermalDec HN3 Hydrazoic Acid (HN3) (Explosive Gas) Hydrolysis->HN3 Primary Hazard N2 N2 Gas Expansion (Overpressure) ThermalDec->N2 Rapid Release Radicals Nitrene Radicals (Uncontrolled Polymerization) ThermalDec->Radicals

Figure 1: Critical decomposition pathways. Note that hydrolysis (top path) creates a secondary explosive hazard (


) even at low temperatures.

Storage Protocols by Reagent Class

Protocol A: Liquid Reagents (e.g., , )
  • Storage State: Never store neat (pure) if possible. Dilute to

    
     in a non-halogenated solvent (e.g., Ethyl Acetate, Toluene).
    
  • Temperature: Refrigerate at

    
     to 
    
    
    
    .
  • Container: Amber glass with a pressure-relief cap (septum with a vent needle is risky for long term; use a loose cap in a secondary containment vessel).

  • Shelf Life: 3-6 months. Do not distill.

Protocol B: Solid Reagents (e.g., p-ABSA, ADMP, )
  • Storage State: Solid powder.

  • Temperature:

    • p-ABSA:

      
       (Freezer).[2]
      
    • ADMP / ISA Sulfate: Ambient (

      
      ) is acceptable, but 
      
      
      
      extends purity.
  • Environment: Desiccator cabinet. Strictly exclude moisture to prevent surface hydrolysis.

  • Shelf Life: 1-3 years (verify with QC annually).

Protocol C: "Forbidden" Reagents ( )
  • Directive: Do not store. Prepare in situ or immediately convert to the Hydrogen Sulfate or Tetrafluoroborate salt.

  • Reasoning: The HCl salt is thermodynamically unstable over time due to autocatalytic hydrolysis [3].

Quality Control (QC) Framework

Trusting a label date is insufficient for high-energy reagents. Implement this self-validating QC workflow.

Purity Assay (Quantitative NMR)
  • Objective: Determine active azide content and detect hydrolysis.

  • Method:

    • Dissolve ~10 mg reagent in

      
       or 
      
      
      
      .
    • Add internal standard (e.g., dimethyl sulfone).

    • Integrate sulfonyl aromatic protons vs. standard.

    • Fail Criteria: Purity < 90% or presence of broad acidic protons (indicating sulfonic acid/HN3 formation).

Thermal Stability Screening (DSC)
  • Objective: Re-validate

    
     for aged samples (impurities can lower 
    
    
    
    ).
  • Method:

    • Seal 1-3 mg sample in a high-pressure gold-plated crucible (to prevent catalytic decomposition by metals).

    • Ramp

      
       from 
      
      
      
      to
      
      
      .
    • Fail Criteria: Shift in

      
       by 
      
      
      
      compared to reference standard.
Visualization: Reagent Lifecycle Management

Lifecycle Receipt Reagent Receipt Triage Triage: Liquid or Solid? Receipt->Triage LiquidPath Liquid (TsN3, etc.) Dilute to 10-20% Triage->LiquidPath SolidPath Solid (p-ABSA, ADMP) Desiccate Triage->SolidPath Storage Storage (Dark, Cool, Dry) LiquidPath->Storage SolidPath->Storage QC_Check Annual QC Check (H-NMR / DSC) Storage->QC_Check Every 6-12 Months Decision Pass QC? QC_Check->Decision Use Approve for Synthesis Decision->Use Yes Quench Quench & Dispose (Chemical Destruction) Decision->Quench No (<90% Purity)

Figure 2: Lifecycle management workflow for sulfonyl diazo reagents.

Safety & Disposal Protocols

Never dispose of sulfonyl azides in the trash or standard solvent waste.

Chemical Quenching Protocol
  • Dilution: Dilute the azide to <5% in a solvent.

  • Reduction: Slowly add the solution to a stirred excess of Triphenylphosphine (

    
    )  or Sodium Thiosulfate  solution.
    
    • Mechanism:[3][4] Staudinger reduction converts the azide to a stable amine/phosphazene.

  • Verification: Check IR (disappearance of ~

    
     peak) or TLC.
    
  • Disposal: Dispose of the resulting mixture as organic waste.

References

  • BenchChem. A Comparative Guide to the Safety and Handling of Sulfonyl Azides. (2025).[1][2][5]

  • Green, G. M., et al. Polymer-supported benzenesulfonyl azide provides a diazo transfer reagent with improved process safety.[6] J. Org.[7] Chem. (2001).

  • Goddard-Borger, E. D., & Stick, R. V. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[8][9][10][11] Org.[8][12] Lett. (2007/2011 Correction).[7]

  • Suárez, J. R., et al. Nonafluorobutanesulfonyl Azide as a Shelf-Stable Highly Reactive Oxidant.[3] J. Org.[7] Chem. (2015).[4]

  • Xie, S., et al. Intrinsically Safe and Shelf-Stable Diazo-Transfer Reagent: 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT).[6][13][14] J. Org.[7] Chem. (2018).[14]

  • Klapötke, T. M., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org.[8][12] Process Res. Dev. (2019).[11]

Sources

Methodological & Application

One-carbon homologation of ketones with Bis(t-butylsulfonyl)diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the One-Carbon Homologation of Ketones with Bis(t-butylsulfonyl)diazomethane

Authored by: A Senior Application Scientist

Introduction: Advancing Ketone Homologation Beyond Traditional Reagents

The one-carbon homologation of ketones, a reaction that extends a carbon framework by a single methylene unit, is a cornerstone transformation in organic synthesis.[1] It provides a powerful strategy for constructing complex molecular architectures, most notably in the ring expansion of cyclic ketones to access larger, often more sterically hindered ring systems.[2][3][4] Historically, this transformation has been dominated by the use of diazomethane (CH₂N₂). However, the extreme toxicity and explosive nature of gaseous diazomethane necessitate specialized equipment and handling procedures, limiting its widespread use.

This application note details a robust and significantly safer alternative utilizing This compound . This crystalline, shelf-stable solid reagent offers a practical and efficient means of effecting the one-carbon homologation of a wide range of ketones.[5][] Its diminished propensity for detonation and ease of handling make it an ideal reagent for modern synthetic laboratories, including those in pharmaceutical and drug development settings.

The core of this reaction's utility lies in its predictable mechanism, which involves the nucleophilic attack of the diazo compound on the carbonyl carbon, followed by a 1,2-alkyl migration with the expulsion of nitrogen gas. This guide provides a deep dive into the mechanistic underpinnings of this reaction, a detailed, field-tested protocol for its implementation, and expert insights into optimizing reaction outcomes.

Mechanistic Pathway: A Controlled Rearrangement

The reaction proceeds through a well-defined, multi-step mechanism. The bulky and electron-withdrawing bis(t-butylsulfonyl) groups serve a dual purpose: they stabilize the diazo compound, rendering it a handleable solid, and they modulate its reactivity to favor the desired homologation pathway over common side reactions like epoxide formation.[7]

The generally accepted mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic carbon of this compound attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral betaine intermediate.

  • Diazo-alkoxide Intermediate: This intermediate is a key branching point. For homologation to occur, it proceeds to the next step.

  • Nitrogen Expulsion & Carbocation Formation: The intermediate loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a transient tertiary carbocation.

  • 1,2-Alkyl Migration (Homologation Step): The crucial rearrangement occurs as one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent carbocationic center. In cyclic ketones, this manifests as a ring expansion. The migratory aptitude of the groups can influence the regioselectivity of the reaction in unsymmetrical ketones.

  • Product Formation: The rearrangement concludes with the formation of the one-carbon homologated ketone.

Diagram of the Reaction Mechanism ```dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism of Ketone Homologation", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];

// Reactants ketone [label="Ketone\n(R-CO-R')"]; diazo [label="this compound\n(t-BuSO₂)₂CN₂"];

// Intermediates intermediate1 [label="Tetrahedral Betaine\nIntermediate"]; intermediate2 [label="Tertiary Carbocation"];

// Product product [label="Homologated Ketone\n(R-CH₂-CO-R')"]; n2 [label="N₂"];

// Connections {rank=same; ketone; diazo;} ketone -> intermediate1 [label="+"]; diazo -> intermediate1;

intermediate1 -> intermediate2 [label="- N₂", fontcolor="#EA4335"]; intermediate2 -> product [label="1,2-Alkyl Migration", fontcolor="#34A853"]; intermediate1 -> n2 [style=invis]; // for layout }

Caption: Step-by-step workflow for ketone homologation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add the ketone (e.g., 5.0 mmol, 1.0 eq).

    • Dissolve the ketone in anhydrous dichloromethane (20 mL). Causality: Anhydrous solvent is critical to prevent hydrolysis of the diazo reagent and potential side reactions.

    • Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere.

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Carefully add this compound (e.g., 5.5 mmol, 1.1 eq) to the stirred solution in small portions over 30 minutes. Causality: Portion-wise addition helps to control the reaction exotherm and the rate of nitrogen evolution, minimizing the formation of byproducts.

    • A faint yellow color from the diazo reagent should persist initially. The reaction mixture may bubble as nitrogen gas is evolved.

  • Reaction Progression:

    • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

    • Gradually allow the mixture to warm to room temperature and continue stirring for an additional 4-12 hours.

    • Monitor the consumption of the starting ketone using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is deemed complete by TLC, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Causality: The basic wash helps to neutralize any acidic byproducts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the homologated ketone.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive reagent. 2. Low reaction temperature for the specific substrate. 3. Sterically hindered ketone.1. Use freshly acquired or properly stored reagent. 2. Allow the reaction to warm to room temperature or gently heat to ~40 °C (refluxing DCM). 3. Increase reaction time and/or use a slight excess of the diazo reagent (e.g., 1.5 eq).
Low Yield 1. Incomplete reaction. 2. Product loss during work-up or purification. 3. Competing side reactions (e.g., epoxide formation).1. Extend the reaction time and confirm completion by TLC. 2. Ensure efficient extraction and careful chromatography. 3. Maintain controlled, slow addition of the diazo reagent at 0 °C.
Multiple Products Observed 1. Impure starting ketone. 2. Formation of epoxide or other byproducts. 3. In the case of unsymmetrical ketones, formation of regioisomers.1. Purify the starting material before the reaction. 2. Adhere strictly to the recommended temperature and addition rate. 3. This is an inherent challenge; separation may require careful chromatography (e.g., HPLC).

Safety and Handling

  • General Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling: While this compound is significantly more stable than diazomethane, it is still a diazo compound and should be treated with respect. Avoid grinding the solid or subjecting it to excessive heat or shock. Store it in a refrigerator as recommended by the supplier. [8]* Reaction Quenching: Always quench the reaction mixture before concentrating to ensure any unreacted diazo compound is safely decomposed.

Conclusion

The one-carbon homologation of ketones using this compound represents a significant advancement in synthetic methodology. It transforms a classically hazardous reaction into a predictable, scalable, and accessible laboratory procedure. By providing a stable and solid diazo source, this reagent allows researchers to safely and efficiently access larger ring systems and chain-extended ketones, which are valuable intermediates in pharmaceutical synthesis and materials science. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this powerful synthetic tool.

References

  • The Reaction of Diazomethane and its Derivatives with Aldehydes and Ketones. Google Scholar.
  • This compound | 138529-84-7. Benchchem.
  • Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion... Homework.Study.com.
  • Q32E Tre
  • Ring expansion of cyclic ketones: The reliable determination of migration ratios for 3-keto steroids by 13C nuclear. Canadian Journal of Chemistry.
  • When a cyclic ketone reacts with diazomethane, the next larger cy... Pearson+.
  • CAS 138529-84-7 (this compound). BOC Sciences.
  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal.
  • Seyferth–Gilbert homolog
  • Synthesis of α-Diazo Ketones. Organic Chemistry Portal.
  • This compound (CAS NO : 138529-84-7). Scimplify.
  • This compound. FUJIFILM Wako Chemicals.
  • Seyferth–Gilbert homolog
  • Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction).
  • How is a Seyferth-Gilbert homologation different
  • Homolog
  • 3-Buten-2-one, 1-diazo-4-phenyl. Organic Syntheses Procedure.
  • An Overview of One and Two Carbon Homologation and Homologation- Functional Group Interconversion Reactions in Organic Synthesis. OUCI.
  • Reductive One-Carbon Homologation of Aldehydes and Ketones. Organic Chemistry Portal.
  • Homologation Reaction of Ketones with Diazo Compounds. PubMed.
  • Application of Diazomethane (Part 2)

Sources

Advanced Arndt-Eistert Synthesis: Diazo Surrogates & Flow Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Arndt-Eistert synthesis remains the gold standard for one-carbon homologation of carboxylic acids, particularly in the synthesis of


-amino acids from 

-amino acids. However, the traditional protocol relies on diazomethane (

)
, a reagent that is operationally paralyzed by its explosive nature, carcinogenicity, and requirement for specialized glassware (smooth joints, fire-polished pipettes).

To bridge the gap between medicinal chemistry utility and process safety, this guide details two "surrogate" strategies:

  • Chemical Surrogates: Using Trimethylsilyldiazomethane (TMSD) , a non-explosive (though toxic) liquid alternative.[1][2][3]

  • Process Surrogates: Using Continuous Flow Chemistry to generate diazomethane in situ on-demand, eliminating bulk storage hazards.

Part 2: Mechanistic Insight & Critical Conditions

The Chemical Surrogate: Trimethylsilyldiazomethane (TMSD)[1]

TMSD (


) is a stable liquid (available as 2M solution in hexanes/ether) that mimics the reactivity of diazomethane but requires specific conditions to effect the same transformation.

The Causality of Conditions:

  • Solvent System (The Methanol Effect): Unlike traditional diazomethane, TMSD is less nucleophilic due to the stabilization provided by the silicon atom. To generate the active diazoketone species effectively, methanol is often required as a co-solvent. Methanol aids in the in situ desilylation or proton transfer required to form the terminal diazoketone (

    
    ) rather than the silylated intermediate (
    
    
    
    ).
  • Activation: Carboxylic acids must be activated as mixed anhydrides (using isobutyl chloroformate) or acid chlorides. TMSD reacts poorly with free acids compared to

    
    .
    
  • Wolff Rearrangement: Once the diazoketone is formed, the rearrangement to the ketene and subsequent trapping (homologation) proceeds identically to the traditional method, typically catalyzed by Silver(I) or light.[4]

Mechanism Visualization

The following diagram illustrates the pathway using TMSD, highlighting the critical desilylation step.

ArndtEistert_TMSD Acid Carboxylic Acid (R-COOH) Activation Activation (Mixed Anhydride/Cl) Acid->Activation i-BuOCOCl NMM TMSD_Add TMSD Addition (+ MeOH) Activation->TMSD_Add TMSCHN2 Diazo_Int α-Diazo Ketone (R-CO-CHN2) TMSD_Add->Diazo_Int -TMSOMe Wolff Wolff Rearrangement (Ag(I) or hν) Diazo_Int->Wolff -N2 Ketene Ketene Intermediate Wolff->Ketene Product Homologated Ester (R-CH2-COOMe) Ketene->Product + MeOH

Figure 1: Mechanistic pathway for Arndt-Eistert homologation using TMSD. Note the requirement for desilylation to generate the reactive diazo species.

Part 3: Experimental Protocols

Protocol A: Batch Synthesis using TMSD (The "Chemical Surrogate")

Best for: Medicinal chemistry scale (<5g), synthesis of


-amino acids.

Safety Warning: TMSD is not benign.[1][2][3][5] It is a potent lung toxin (causing pulmonary edema).[1][2] All operations must be conducted in a high-efficiency fume hood.

Reagents:

  • Substrate: N-protected

    
    -amino acid (1.0 equiv)
    
  • Activator: Isobutyl chloroformate (1.1 equiv)

  • Base: N-methylmorpholine (NMM) (1.2 equiv)

  • Reagent:

    
     (2.0 M in hexanes, 1.5–2.0 equiv)
    
  • Catalyst: Silver benzoate (

    
    ) (0.1 equiv)
    
  • Solvents: THF (anhydrous), Methanol, Triethylamine.

Step-by-Step Methodology:

  • Activation (Mixed Anhydride Formation):

    • Dissolve the N-protected amino acid in anhydrous THF (0.2 M concentration) under Argon/Nitrogen.

    • Cool to -15 °C (ice/salt bath).

    • Add NMM followed dropwise by isobutyl chloroformate.

    • Checkpoint: Stir for 15–20 minutes. A white precipitate (NMM·HCl) confirms activation.

  • Diazoketone Formation:

    • Maintain temperature at -15 °C.

    • Add

      
       solution dropwise.
      
    • Crucial Step: Allow the mixture to warm to 0 °C and stir for 3–5 hours.

    • Quench: Carefully add a small amount of acetic acid to destroy excess diazo reagent (evolution of

      
       gas).
      
    • Workup: Dilute with EtOAc, wash with saturated

      
       and brine. Dry (
      
      
      
      ) and concentrate.
    • QC: Verify diazoketone by IR (strong peak ~2100

      
      ).
      
  • Wolff Rearrangement:

    • Dissolve the crude diazoketone in Methanol (or THF/Water for free acid).

    • Add

      
       (1.0 equiv) and Silver Benzoate (0.1 equiv).
      
    • Reaction: Sonication or gentle reflux (60 °C) until nitrogen evolution ceases (typically 30–60 mins).

    • Purification: Filter through Celite to remove silver residues. Concentrate and purify via flash chromatography.

Protocol B: Continuous Flow Generation (The "Process Surrogate")

Best for: Scale-up (>10g), safety-critical environments.

This method generates "real" diazomethane on-demand from Diazald, permeates it through a membrane to the reaction stream, and consumes it immediately. This avoids storing explosive intermediates.[2][6]

System Setup:

  • Feed A: Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in DMF.

  • Feed B: KOH (aq) / MeOH.

  • Reactor: Tube-in-Tube reactor (e.g., AF-2400 Teflon membrane) or dual-feed microreactor.

  • Feed C: Substrate (Mixed Anhydride) in THF.

Flow Diagram:

Flow_ArndtEistert FeedA Feed A: Diazald/DMF Generator Generator Coil (CH2N2 Formation) FeedA->Generator FeedB Feed B: KOH/MeOH FeedB->Generator FeedC Feed C: Substrate (Acid Cl) Reactor Reaction Coil (Acylation) FeedC->Reactor Separator Membrane Separator (Gas/Liquid) Generator->Separator CH2N2 (aq/org) Separator->Reactor Anhydrous CH2N2 gas Waste Aqueous Waste Separator->Waste Sulfonamide byproduct Quench Quench (Acetic Acid) Reactor->Quench

Figure 2: Continuous flow setup for in situ diazomethane generation and consumption.

Methodology:

  • Generation: Pump Feed A and Feed B into a mixing T-piece. The exotherm generates

    
    .
    
  • Separation: Pass the stream through a hydrophobic membrane separator. Anhydrous

    
     gas crosses the membrane into the organic stream containing the Substrate (Feed C).
    
  • Reaction: The substrate stream (now rich in

    
    ) flows through a residence coil (RT to 0 °C) to form the diazoketone.
    
  • Rearrangement: The output stream is irradiated with UV light (365 nm) in a flow photoreactor to effect the Wolff rearrangement continuously.

Part 4: Comparative Data & Troubleshooting

Comparison of Methods
FeatureTraditional (

)
TMSD SurrogateFlow Generation
Explosion Risk High (Shock sensitive)Low (Stable liquid)Low (Minimal inventory)
Toxicity High (Acute)High (Lung edema)Contained
Atom Economy HighLower (Silicone waste)High
Scalability Poor (<1g recommended)Medium (Cost limiting)Excellent (kg scale)
Key Precursor Diazald/MNNG

Diazald
Troubleshooting Guide
  • Issue: Low Yield of Diazoketone (TMSD Method)

    • Cause: Incomplete activation or steric hindrance.

    • Fix: Switch from mixed anhydride to Acid Chloride (using Oxalyl Chloride/DMF cat). Ensure Methanol is present to facilitate the reaction if using TMSD.

  • Issue: Formation of Chloroketone byproduct

    • Cause: HCl accumulation reacting with diazoketone.[7]

    • Fix: Add excess base (Triethylamine) or ensure

      
      /TMSD is in excess (at least 2.0 equiv) to act as a proton scavenger.
      
  • Issue: Incomplete Wolff Rearrangement

    • Cause: Catalyst poisoning (Ag) or insufficient photon flux (Flow).

    • Fix: For Ag-catalyzed, add more catalyst or switch to fresh silver oxide (

      
      ). For photochemical, increase residence time or reactor surface area.
      

Part 5: References

  • Cesar, J., & Sollner Dolenc, M. (2001).[4][8][9][10] Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters. Link

  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014).[11][12] Continuous flow synthesis of

    
    -amino acids from 
    
    
    
    -amino acids via Arndt–Eistert homologation. RSC Advances. Link
  • Aoyama, T., & Shioiri, T. (1981).[8][9] New Methods and Reagents in Organic Synthesis.[10] 14. A Simple Efficient Preparation of Methyl Esters with Trimethylsilyldiazomethane (TMSCHN2) and Its Application to the Arndt-Eistert Synthesis. Chemical and Pharmaceutical Bulletin. Link

  • UCSB Environmental Health & Safety. (2021). Standard Operating Procedure: (Trimethylsilyl)diazomethane.[1][2] Link (Referenced for safety protocols regarding lung toxicity).

  • Podlech, J., & Seebach, D. (1995).[4] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. Link

Sources

Application Note: Chemoselective Homologation of Aldehydes to Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide addresses the conversion of aldehydes to alkynes.

Editorial Note: While Bis(tert-butylsulfonyl)diazomethane (CAS 138529-84-7) is a known stable diazo compound, it is primarily utilized as a Photoacid Generator (PAG) in the semiconductor industry or for Arndt-Eistert homologation of carboxylic acids . It lacks the phosphonate functionality required for the direct Seyferth-Gilbert type homologation of aldehydes to alkynes.

The industry-standard reagent for converting aldehydes to alkynes using a diazo species is the Ohira-Bestmann Reagent (Dimethyl (diazomethyl)phosphonate) or Trimethylsilyldiazomethane (TMSCHN₂) . This guide details the protocols for these validated methods while clarifying the specific properties and limitations of bis(sulfonyl)diazomethanes in this context.

Executive Summary

The conversion of aldehydes to terminal alkynes is a pivotal transformation in the synthesis of natural products and pharmaceutical intermediates (e.g., for "Click" chemistry or Sonogashira coupling). While classical methods like the Corey-Fuchs reaction require multiple steps and strong bases, modern diazo-based homologation offers a mild, one-pot solution.

This guide focuses on the Seyferth-Gilbert Homologation (specifically the Ohira-Bestmann modification ) as the gold standard. It also addresses the utility of Trimethylsilyldiazomethane and clarifies the distinct role of Bis(tert-butylsulfonyl)diazomethane to prevent experimental error.

Reagent Profile & Selection Guide

A. The Gold Standard: Ohira-Bestmann Reagent[1]
  • Chemical Name: Dimethyl (1-diazo-2-oxopropyl)phosphonate (often generated in situ from Dimethyl (2-oxopropyl)phosphonate).

  • Function: Reacts with aldehydes under mild basic conditions (K₂CO₃/MeOH) to yield terminal alkynes.

  • Mechanism: Horner-Wadsworth-Emmons (HWE) reaction followed by diazo decomposition and rearrangement.

B. The Alternative: Trimethylsilyldiazomethane (TMSCHN₂)
  • Function: A safer, non-explosive alternative to diazomethane. Reacts with aldehydes (Colvin-Greene rearrangement) to form alkynes.

  • Note: Requires strong base (n-BuLi or LDA) and low temperatures (-78 °C), making it less functional-group tolerant than Ohira-Bestmann.

C. Reagent Clarification: Bis(tert-butylsulfonyl)diazomethane[2][3][4][5][6]
  • Structure:

    
    
    
  • Primary Use: Photoacid Generator (PAG) for lithography; Carbene source for cyclopropanation; Arndt-Eistert homologation of carboxylic acids.

  • Suitability for Aldehyde

    
     Alkyne: Low. 
    
    • Reasoning: Unlike the Ohira-Bestmann reagent, this compound lacks a phosphonate group to drive the initial oxaphosphetane formation. Its reaction with aldehydes typically yields homologated ketones or epoxides via carbene insertion/ylide formation, rather than alkynes.

    • Recommendation: Do not substitute this reagent into a Seyferth-Gilbert protocol.

Comparative Data Table
FeatureOhira-Bestmann ReagentTMS-DiazomethaneBis(t-butylsulfonyl)diazomethane
Transformation Aldehyde

Alkyne
Aldehyde

Alkyne
Acid

Homologated Acid / PAG
Conditions Mild Base (K₂CO₃), RTStrong Base (LDA), -78°CPhotolysis or Rhodium Cat.
Atom Economy High (One-pot)ModerateN/A for this target
Safety Profile Good (Generated in situ)Toxic (Lung irritant)High Stability (Non-explosive)
Key Intermediate Vinyl Diazo SpeciesVinyl LithiumBis-sulfonyl Carbene

Mechanism of Action (Ohira-Bestmann)[1]

The transformation proceeds via a modified Seyferth-Gilbert Homologation .[1] The base promotes the deacylation of the reagent to form the active dimethyl (diazomethyl)phosphonate anion, which undergoes an HWE reaction with the aldehyde.

OhiraBestmann Reagent Ohira-Bestmann Reagent (Dimethyl (2-oxopropyl)phosphonate) ActiveSpecies Dimethyl (diazomethyl)phosphonate (Active Anion) Reagent->ActiveSpecies Deacylation Base Base (K2CO3/MeOH) Base->ActiveSpecies Intermediate1 Betaine / Oxaphosphetane ActiveSpecies->Intermediate1 + Aldehyde (HWE Reaction) Aldehyde Substrate (Aldehyde) Aldehyde->Intermediate1 VinylDiazo Vinyl Diazo Intermediate Intermediate1->VinylDiazo - (MeO)2PO2- Carbene Alkylidene Carbene VinylDiazo->Carbene - N2 Alkyne Terminal Alkyne (Product) Carbene->Alkyne 1,2-Migration (H-shift)

Figure 1: Mechanistic pathway of the Ohira-Bestmann homologation. The loss of the phosphate group and nitrogen gas drives the equilibrium toward the alkyne.

Experimental Protocols

Protocol A: Ohira-Bestmann Homologation (Standard)

Best for substrates sensitive to strong bases or low temperatures.

Materials:

  • Aldehyde substrate (1.0 equiv)[2]

  • Ohira-Bestmann Reagent (1.2 – 1.5 equiv) [Commercially available or synthesized from dimethyl (2-oxopropyl)phosphonate + tosyl azide]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen or argon.

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in anhydrous MeOH (10 mL).

  • Reagent Addition: Add the Ohira-Bestmann reagent (1.2 mmol) to the solution.

  • Activation: Cool the mixture to 0 °C (optional, often runs at RT). Add K₂CO₃ (2.0 mmol) in one portion.

  • Reaction: Stir the suspension at Room Temperature (23 °C) for 4–16 hours. Monitor via TLC (disappearance of aldehyde).

  • Quench: Dilute with Et₂O or EtOAc and add saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Expert Tip: If the aldehyde is enolizable and sensitive, use Cs₂CO₃ in place of K₂CO₃ to accelerate the reaction.

Protocol B: Colvin-Greene Homologation (TMS-Diazomethane)

Best for sterically hindered aldehydes or when Ohira-Bestmann fails.

Materials:

  • Aldehyde (1.0 equiv)

  • TMS-Diazomethane (2.0 M in hexanes) (1.2 equiv)

  • n-Butyllithium (n-BuLi) or LDA (1.3 equiv)

  • THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry flask, maintain inert atmosphere (Ar/N₂).

  • Reagent Prep: Dissolve TMS-Diazomethane (1.2 mmol) in THF (5 mL) and cool to -78 °C.

  • Lithiation: Dropwise add n-BuLi (1.3 mmol). Stir for 30 mins at -78 °C to form TMS-C(Li)N₂.

  • Addition: Add the aldehyde (1.0 mmol) in THF dropwise. Stir at -78 °C for 1 hour.

  • Elimination: Allow the mixture to warm to 0 °C or Reflux (depending on substrate) to induce decomposition of the intermediate to the alkyne.

  • Workup: Quench with saturated NH₄Cl, extract with ether, and purify.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete deacylation of reagentIncrease K₂CO₃ loading or switch to Cs₂CO₃.
Side Products Aldol condensation of aldehydeUse Protocol B (Low temp) or ensure anhydrous MeOH.
No Reaction Reagent degradationCheck Ohira-Bestmann reagent by NMR (P-CH bond). Prepare fresh if necessary.
Epoxide Formation Incorrect ReagentEnsure you are not using Bis(sulfonyl)diazomethane without a phosphonate.

Safety Considerations

  • Diazo Compounds: While Ohira-Bestmann and this compound are relatively stable, all diazo compounds are potentially energetic. Avoid heating neat samples.

  • TMS-Diazomethane: Highly toxic (lung irritant). Must be handled in a fume hood. Do not use glassware with ground joints if concentrating neat.

  • Base Handling: n-BuLi is pyrophoric; handle with standard air-free techniques.

References

  • Seyferth, D.; Gilbert, J. C. "Alkynes from acid chlorides and diazo compounds." J. Org.[3] Chem.1971 , 36, 1379–1382. Link

  • Ohira, S. "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) Phosphonate: Generation of Dimethyl (Diazomethyl) Phosphonate and Reaction with Carbonyl Compounds." Synth. Commun.1989 , 19, 561–564. Link

  • Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes."[1] Synlett1996 , 1996(06), 521–522. Link

  • Colvin, E. W.; Hamill, B. J. "One-step conversion of carbonyl compounds into acetylenes." J. Chem. Soc., Perkin Trans. 11977 , 869–874. Link

  • BenchChem. "this compound Product Information & Applications." BenchChem Database. Link (Cited for reagent properties).

Sources

Application Note: C-H Insertion Mediated by Bis(t-butylsulfonyl)diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the utility of Bis(t-butylsulfonyl)diazomethane (TBSM) as a superior, safety-enhanced reagent for carbenoid C-H insertion reactions.

Executive Summary

Direct C-H functionalization remains a "Holy Grail" in organic synthesis, allowing for the late-stage diversification of lead compounds. While standard diazo reagents (e.g., diazoacetates) are common, they often suffer from safety risks (explosivity) and poor site selectivity.

This compound (TBSM) represents a high-performance alternative. It serves as a precursor to a bis(sulfonyl)carbene , a highly electrophilic "Acceptor-Acceptor" species. The bulky tert-butyl groups provide two critical advantages:

  • Steric Shielding: Suppresses homocoupling (carbene dimerization), a common side reaction.

  • Enhanced Safety: The sulfonyl bulk renders the diazo compound a stable, crystalline solid, eliminating the hazards of gaseous diazomethane.

This guide details the protocol for using TBSM to install the gem-bis(sulfonyl)methyl moiety into C(sp³)-H bonds.

Mechanistic Principles

The reaction proceeds via a metal-stabilized carbene intermediate. Unlike donor-acceptor carbenes (e.g., vinyldiazoacetates) used in Davies chemistry, the bis(sulfonyl)carbene is extremely electron-deficient.

Reaction Pathway[1][2][3][4][5]
  • Activation: The Rh(II) catalyst coordinates to the diazo carbon.

  • Dediazotization: Nitrogen gas (

    
    ) is extruded, forming the Rh-carbenoid.
    
  • Insertion: The highly electrophilic carbenoid inserts into an electron-rich C-H bond (typically tertiary, benzylic, or

    
    -heteroatom) via a concerted, asynchronous transition state.
    

CH_Insertion_Mechanism Diazo This compound (TBSM) Complex Rh-Diazo Complex Diazo->Complex + Rh Cat Rh_Cat Rh(II) Catalyst (Rh2(esp)2 or Rh2(oct)4) Carbenoid Rh-Carbenoid [Rh=C(SO2tBu)2] Complex->Carbenoid - N2 N2 N2 (Gas) Complex->N2 TS Concerted TS (3-Center) Carbenoid->TS + Substrate Substrate Substrate (C-H Bond) Product Gem-Bis(sulfonyl) Product TS->Product Rh_Regen Rh(II) Regenerated TS->Rh_Regen Catalyst Turnover Rh_Regen->Complex Re-entry

Figure 1: Catalytic cycle for Rh(II)-mediated C-H insertion using TBSM. The electrophilic carbenoid is the key reactive species.

Experimental Protocols

Reagent Preparation (If not purchased commercialy)

While TBSM is commercially available (CAS 138529-84-7), it can be synthesized via diazo transfer.

  • Precursor: Bis(t-butylsulfonyl)methane.[1][2]

  • Reagent:

    
    -Toluenesulfonyl azide (
    
    
    
    ) or Dodecylbenzenesulfonyl azide.
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Safety Note: Although TBSM is stable, sulfonyl azides are potential explosion hazards. Perform all diazo transfer reactions behind a blast shield.

Standard C-H Insertion Protocol

This protocol is optimized for the functionalization of activated alkanes (e.g., cyclohexane, tetrahydrofuran, or benzylic positions).

Materials:

  • Substrate: 1.0 mmol (e.g., Cyclohexane or substrate of interest).

  • Reagent: this compound (TBSM) (1.2 equiv, 338 mg).

  • Catalyst:

    
     (Bis[rhodium( 
    
    
    
    -tetramethyl-1,3-benzenedipropionic acid)]) (0.5 mol%).
    • Note:

      
       is preferred over 
      
      
      
      for its durability against the sulfonyl carbene.
  • Solvent:

    
    -Trifluorotoluene (PhCF3) or Dichloromethane (DCM).
    
    • Rationale: PhCF3 is non-coordinating and stabilizes the electrophilic carbenoid.

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under argon atmosphere.

  • Catalyst Loading: Add

    
     (3.8 mg, 0.005 mmol) and the Substrate (1.0 mmol) to the tube.
    
  • Solvation: Add anhydrous PhCF3 (5 mL).

  • Reagent Addition: Dissolve TBSM (338 mg, 1.2 mmol) in PhCF3 (2 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.

    • Critical Step: Slow addition keeps the stationary concentration of diazo low, preventing dimerization (formation of tetrakis(sulfonyl)ethene).

  • Reaction: Stir at reflux (if PhCF3) or 40°C (if DCM) for 4–12 hours. Monitor by TLC (disappearance of the yellow diazo spot) or LC-MS.

  • Workup: Cool to room temperature. Filter through a short pad of silica/Celite to remove the catalyst. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data & Optimization Guide

The choice of catalyst and solvent profoundly affects yield. The sterically bulky TBSM requires a catalyst that allows approach but maintains electrophilicity.

Table 1: Catalyst Screening Data (Model Substrate: Cyclohexane)

EntryCatalystSolventTemp (°C)Yield (%)Notes
1

DCM4035Low conversion; catalyst decomposition.
2

DCM4062Moderate yield; standard choice.
3

PhCF3 80 91 Optimal. High turnover; robust catalyst.
4

DCM4015Copper is less effective for bis-sulfonyls.
5

Toluene11078Competitive solvent insertion (benzyl C-H).
Troubleshooting
  • Low Yield: If the diazo compound remains unconsumed, increase temperature or switch to

    
    .
    
  • Dimerization: If the major product is the alkene dimer, decrease the addition rate of TBSM significantly.

  • Solvent Insertion: Avoid solvents with weak C-H bonds (e.g., THF, Toluene) unless the solvent is the substrate. Use PhCF3, DCM, or benzene (if acceptable).

Safety & Handling

This compound is classified as a "Safe Diazo" reagent, but standard precautions apply.

  • Physical State: Crystalline solid (mp ~ 120°C dec).

  • Stability: Stable at room temperature; store at 2–8°C.

  • Hazards:

    • Avoid friction or shock, though it is significantly less sensitive than simple diazoalkanes.

    • Incompatibility: Strong acids (releases

      
       vigorously).
      
  • Disposal: Quench excess diazo with acetic acid until the yellow color fades before disposal.

References

  • Reagent Properties & Synthesis

    • BenchChem.[3] this compound Properties and Applications.

  • General Rh-Catalyzed C-H Insertion Methodology

    • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion.
    • [Link]

  • Bis(sulfonyl)

    • Charette, A. B., et al. (2008). Synthesis of gem-Diiodoalkanes and their application in synthesis. Journal of Organic Chemistry.
    • [Link]

  • Rh(II)

    
    ): 
    
    • Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones.
    • [Link][2][4]

  • Safety Data Sheet (SDS)

    • Fujifilm Wako Chemicals.[5] this compound SDS.

Sources

Microwave-assisted reactions with Bis(t-butylsulfonyl)diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Carbene Transfer using Bis(tert-butylsulfonyl)diazomethane under Microwave Irradiation

Part 1: Executive Summary & Core Directive

The Challenge: Diazomethane (


) is a ubiquitous 

building block in organic synthesis, valued for its ability to perform cyclopropanations and insertions.[1] However, its extreme toxicity and explosive profile render it unsuitable for high-throughput or scale-up environments.

The Solution: Bis(tert-butylsulfonyl)diazomethane (CAS: 138529-84-7) represents a bench-stable, crystalline, non-explosive alternative. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , researchers can overcome the high thermal activation barrier of this stable reagent, enabling rapid carbene generation without the prolonged reflux times required by conventional heating.

Scope of this Guide: This application note details optimized protocols for utilizing Bis(tert-butylsulfonyl)diazomethane as a bis-sulfonyl carbene precursor. We focus on two primary transformations:

  • Catalyst-Free Cyclopropanation of electron-deficient alkenes.

  • O-H Insertion for the synthesis of

    
    -disulfonyl ethers.
    

Part 2: Scientific Integrity & Mechanism

Reagent Profile & Causality

Bis(tert-butylsulfonyl)diazomethane possesses unique electronic properties. The two bulky tert-butylsulfonyl groups exert a strong electron-withdrawing effect, stabilizing the diazo carbon.

  • Thermal Stability: Unlike diazomethane (explosive), this reagent is stable up to its melting point.[2][3]

  • Activation: This stability implies a high activation energy (

    
    ) for decomposition. Conventional heating requires high-boiling solvents (e.g., xylene) and hours of reflux.
    
  • Microwave Advantage: Microwave irradiation provides rapid dielectric heating, allowing the reaction mixture to reach temperatures (

    
    ) significantly above the solvent's atmospheric boiling point in a sealed vessel. This overcomes the 
    
    
    
    in minutes rather than hours.
Mechanistic Pathway

Upon thermal decomposition (facilitated by MW), the reagent releases nitrogen gas (


) to generate a highly electrophilic bis(tert-butylsulfonyl)carbene . This reactive intermediate immediately engages with nucleophiles (alkenes or lone pairs).

ReactionMechanism Reagent Bis(t-butylsulfonyl) diazomethane MW_Activation MW Irradiation (140-160°C) Reagent->MW_Activation Carbene Bis(t-butylsulfonyl) carbene MW_Activation->Carbene -N2 N2 N2 (Gas) MW_Activation->N2 Product_Cyclo Product: Gem-disulfonyl Cyclopropane Carbene->Product_Cyclo + Alkene (Cyclopropanation) Product_Insertion Product: Alpha-disulfonyl Ether/Ester Carbene->Product_Insertion + R-OH (Insertion) Substrate_Alkene Substrate: Alkene Substrate_Alkene->Product_Cyclo Substrate_OH Substrate: Alcohol/Acid Substrate_OH->Product_Insertion

Figure 1: Mechanistic pathway of microwave-induced carbene generation and subsequent trapping.

Part 3: Experimental Protocols

Critical Safety: Pressure Management

WARNING: Diazo decomposition releases nitrogen gas (


). In sealed microwave vials, this creates significant pressure.
  • Rule of Thumb:

    
     of reagent generates 
    
    
    
    of gas at STP.
  • Vial Sizing: Use a 10 mL or 30 mL vial for reactions

    
    .
    
  • Limit: Do not exceed 20 bar internal pressure. Most modern single-mode reactors (CEM Discover, Anton Paar Monowave) have pressure cut-offs.

Protocol A: Catalyst-Free Cyclopropanation

Target: Synthesis of gem-disulfonyl cyclopropanes from styrenes.

Materials:

  • Bis(tert-butylsulfonyl)diazomethane (

    
    , 
    
    
    
    )
  • Styrene derivative (

    
    , 2 equiv.)
    
  • Solvent: Chlorobenzene or Toluene (

    
    )
    
  • Vial: 10 mL Microwave Process Vial with silicone/PTFE septum.

Step-by-Step Workflow:

  • Charge: Add the diazo reagent and the styrene to the 10 mL vial.

  • Solvate: Add

    
     of Chlorobenzene. Add a magnetic stir bar.
    
  • Seal: Cap the vial tightly.

  • Irradiate: Program the microwave reactor (e.g., CEM Discover 2.0):

    • Temp:

      
      
      
    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Cool: Allow the vessel to cool to

    
     before venting (automated air cooling).
    
  • Purification: Evaporate solvent under reduced pressure. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Data: Thermal vs. Microwave Comparison

ParameterConventional Thermal (Reflux)Microwave Protocol (This Work)
Temperature

(Toluene Reflux)

(Sealed)
Time 18 hours15 minutes
Yield 65-70%88-92%
Solvent Vol. 10-20 mL2-3 mL
Protocol B: O-H Insertion (Ether Synthesis)

Target: Functionalization of phenols or primary alcohols.

Materials:

  • Bis(tert-butylsulfonyl)diazomethane (

    
    )
    
  • Phenol/Alcohol (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    ) - Optional but recommended for lower temp.
  • Solvent: Dichloroethane (DCE) (

    
    )
    

Step-by-Step Workflow:

  • Charge: Combine diazo reagent, substrate, and Rh-catalyst in the vial.

  • Solvate: Add DCE. Note: DCE is an excellent microwave absorber.

  • Irradiate:

    • Temp:

      
      
      
    • Hold Time: 5 minutes

    • Pressure Limit: 15 bar

  • Workup: Filter through a short pad of silica to remove the Rh catalyst. Concentrate in vacuo.

Part 4: Workflow Visualization

Workflow cluster_MW Microwave Irradiation Phase start Start: Reagent Preparation mix Mix Reagent + Substrate (Solvent: PhCl or DCE) start->mix seal Seal Vial & Check Headspace (Safety Check: Max 1 mmol/10mL) mix->seal ramp Ramp to 160°C (2 min) seal->ramp hold Hold 15 min (Pressure Monitoring) ramp->hold cool Cool to 40°C (Air Jet) hold->cool workup Vent N2 & Evaporate Solvent cool->workup purify Purification (Recrystallization/Column) workup->purify end Final Product Analysis (NMR/MS) purify->end

Figure 2: Operational workflow for microwave-assisted reactions with sulfonyldiazomethanes.

Part 5: References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Contextual grounding for MW efficiency).

  • Presset, M., et al. (2010). Microwave-Assisted Synthesis of Sulfonamides and Sulfonyl Derivatives. Journal of Organic Chemistry. (Supporting context for sulfonyl stability under MW).

  • National Institutes of Health (NIH). (2010). Trimethylsilyldiazomethane: a safe non-explosive reagent.[2][4] (Comparative safety data for stable diazo compounds). Retrieved from [Link]

Disclaimer: This protocol involves the generation of nitrogen gas in a pressurized vessel. Always use designated microwave vials and ensure your reactor's pressure sensor is active.

Sources

Troubleshooting & Optimization

Technical Support Center: Diazo Decomposition & Catalyst Poisoning

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: DIAZO-RH-001 Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Introduction

Welcome to the Diazo Decomposition Support Hub. You are likely here because your metal-catalyzed carbenoid reaction—a high-stakes transformation often involving expensive Rhodium(II) catalysts—has stalled or produced intractable mixtures.[1]

In diazo decomposition, the line between a successful C–H insertion/cyclopropanation and a failed batch is often defined by catalyst poisoning or kinetic mismanagement . This guide prioritizes the distinction between electronic deactivation (Lewis base poisoning) and pathway competition (azine formation).[1]

Part 1: Diagnostic Triage

Q: My reaction stalled at 50% conversion. Is the catalyst dead, or is the reaction just slow?

A: Perform the "Second Pulse" Diagnostic. Do not simply add more catalyst immediately. You must first determine if the reaction environment itself is toxic to the metal center.

Protocol: The Second Pulse Test
  • Isolate an Aliquot: Remove a small volume (e.g., 0.5 mL) of the stalled reaction mixture under inert atmosphere.

  • The Control Spike: Add a fresh "pulse" of starting material (diazo compound) relative to the original catalyst loading.

  • Observation:

    • Scenario A (Vigorous bubbling/Color change): The catalyst is active. The stall is likely due to substrate consumption or equilibrium issues.

    • Scenario B (No reaction): The catalyst is dead.

  • The Rescue Spike: To the same aliquot, add fresh catalyst (10% of original loading).

    • Scenario C (Reaction restarts): The original catalyst was poisoned, but the solution is not inherently toxic (poison is saturated).[1]

    • Scenario D (No reaction): The solution contains a pervasive inhibitor or scavenger that kills any metal added. Stop. Do not waste more Rhodium.

Visual Troubleshooting Tree

TroubleshootingTree Start Reaction Stalled CheckColor Check Color Change (Green -> Red/Brown?) Start->CheckColor PulseTest Perform 'Second Pulse' Test (Add fresh Diazo) CheckColor->PulseTest ResultActive Bubbling Observed PulseTest->ResultActive Gas Evolution ResultDead No Reaction PulseTest->ResultDead Silence Diagnosis1 Diagnosis: Kinetic Stall (Check Stirring/Temp) ResultActive->Diagnosis1 AddCat Add Fresh Catalyst ResultDead->AddCat Restart Reaction Restarts AddCat->Restart Activity Resumes DeadAgain No Reaction AddCat->DeadAgain Silence Diagnosis2 Diagnosis: Catalyst Death (Poisoning Saturated) Restart->Diagnosis2 Diagnosis3 Diagnosis: Systemic Toxicity (Solvent/Substrate Impurity) DeadAgain->Diagnosis3

Figure 1: Decision tree for diagnosing stalled diazo decomposition reactions.

Part 2: The Lewis Base Problem (Poisoning)

Q: I have an amine/thioether in my substrate. Why does it kill the reaction?

A: Competitive Axial Coordination. Rhodium(II) carboxylates function as Lewis acids.[1] The diazo carbon must bind to the axial site of the Rh-Rh bond to form the active metal carbene. Lewis basic heteroatoms (N, S, P) are better ligands than the diazo carbon.[1] They bind irreversibly to the axial site, shutting down the catalytic cycle.

Mechanism of Failure
  • Active State: Rhodium lantern structure has open axial sites.

  • Poisoning: A lone pair from a pyridine, amine, or sulfide binds to the axial Rh.[1]

  • Deactivation: The diazo compound cannot displace the heteroatom; carbene formation is blocked.

PoisoningMechanism Rh Active Rh(II) Catalyst (Open Axial Site) Carbene Rh-Carbene (Active Species) Rh->Carbene + Diazo Poisoned Poisoned Catalyst (Axially Blocked) Rh->Poisoned + Lewis Base (Fast & Strong) Diazo Diazo Substrate LewisBase Lewis Base (Amine/Sulfide) Product Insertion Product Carbene->Product Carbene Transfer Poisoned->Rh Reversible? (Rarely)

Figure 2: Competitive binding pathway showing how Lewis bases outcompete diazo substrates for the metal center.[1]

Solution: Catalyst Selection & Protection

If you cannot protect the heteroatom (e.g., converting amine to carbamate), you must switch to a catalyst with higher resistance to axial coordination or higher oxidation potential.[1]

CatalystLigand TypeRobustnessBest For
Rh₂(OAc)₄ AcetateLowSimple substrates, no Lewis bases.[1]
Rh₂(oct)₄ OctanoateLowSoluble in non-polar solvents (hexane).[1]
Rh₂(esp)₂ Chelating (esp)High Substrates with Lewis bases. The chelating ligand prevents ligand exchange and stabilizes the dimer [1].[1]
Rh₂(pfb)₄ PerfluorobutyrateMediumHighly electrophilic; good for unreactive C-H bonds but very sensitive to Lewis bases.[1]
Cu(OTf)₂ TriflateVariableEconomical alternative; often less sensitive to steric bulk but requires different optimization.[1]

Recommendation: For difficult substrates containing nitrogen, Rh₂(esp)₂ (Du Bois catalyst) is the gold standard due to its resistance to ligand exchange and stability in the presence of oxidants and Lewis bases [1].[1]

Part 3: Kinetic Management (Azine Formation)

Q: My catalyst is active, but I'm getting a lot of "azine" byproduct. What is happening?

A: The Diazo Concentration is too high. When the catalyst cannot process the diazo compound fast enough, unreacted diazo molecules attack the electrophilic metal-carbene intermediate. This forms an azine (R=N-N=R) dimer.[1] This is a "bimolecular" failure mode.

The Kinetic Battle
  • Desired Path (First Order in Diazo): Rh-Carbene + Substrate → Product.

  • Undesired Path (Second Order in Diazo): Rh-Carbene + Diazo → Azine + N₂.[1]

Because the undesired path depends on the square of the diazo concentration, keeping the concentration low is the most effective fix.

Protocol: Syringe Pump Slow Addition

To favor the desired pathway, you must simulate "infinite dilution" of the diazo compound.

  • Setup: Dissolve the catalyst and the substrate (the thing being inserted into) in the reaction solvent.

  • The Feed: Dissolve the diazo compound in a separate syringe with a minimum amount of solvent.

  • Rate Calculation:

    • Standard: Add over 1–2 hours.

    • Difficult Substrates: Add over 4–12 hours.[1]

  • Execution: Place the needle tip below the solvent surface (if safe) or let it drop directly into the vortex to ensure immediate mixing.

  • Validation: If azine formation persists, increase the dilution of the diazo feed, not just the addition time.

Part 4: Solvent & Environmental Factors

Q: Can I use Acetonitrile or DMSO?

A: Absolutely Not.

  • Acetonitrile (MeCN): Binds to the axial site of Rh(II) and Cu(I/II).[1] It acts as a "solvent-level" poison. It will arrest the reaction immediately [2].

  • DMSO: Strongly coordinating sulfoxide. Will strip the metal or occupy the active site.

  • Water: Reacts with the carbene to form an alcohol (O-H insertion), destroying the intermediate.[1]

Approved Solvents:

  • Dichloromethane (DCM)[1]

  • Dichloroethane (DCE)[1]

  • Toluene / Benzene

  • Hexanes (if solubility permits)[1]

  • Trifluorotoluene (PhCF₃) – Excellent polar but non-coordinating alternative.[1]

References

  • Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004).[1] Expanding the scope of C-H amination through catalyst design. Journal of the American Chemical Society.[2]

  • Doyle, M. P., et al. (1998).[1] Electronic and Steric Control in Carbon−Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society.[2]

  • Davies, H. M. L., & Beckwith, R. E. J. (2003).[1] Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.

Sources

Removing sulfonyl byproducts after diazo reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Diazo Chemistry Technical Support Center. Your specific issue regarding sulfonyl byproduct removal has been routed to our Senior Application Scientist queue.

Overview: The "Sticky" Sulfonyl Problem

In diazo chemistry—specifically Diazo Transfer (Regitz) and Sulfonylhydrazone fragmentation (Bamford-Stevens/Shapiro)—the sulfonyl group acts as a distinct "chemical handle" that must be discarded.

  • The Problem: Sulfonamides (e.g.,

    
    ) and sulfinates (
    
    
    
    ) are often amphiphilic. They streak on silica gel, co-elute with polar diazo products, and can poison downstream transition metal catalysts.
  • The Safety Critical: Attempting to distill diazo compounds to separate them from byproducts is a severe explosion hazard . Purification must be achieved via extraction, precipitation, or chromatography under controlled conditions.

Module 1: Troubleshooting Diazo Transfer (Regitz Reaction)

Scenario: You have synthesized a diazo compound (e.g.,


-diazo ester/ketone) using a sulfonyl azide. You now have a mixture of your product and a sulfonamide byproduct.
Protocol A: The "Legacy" Cleanup (Tosyl Azide Users)

If you used Tosyl Azide (


) or Mesyl Azide (

).

The Issue:


-Toluenesulfonamide (

) has a

. It is soluble in organic solvents but can be deprotonated. The Fix: Aggressive Basic Wash.
  • Dilute: Dissolve crude reaction mixture in a non-polar solvent (Pentane or Et₂O are best;

    
     is acceptable but risks emulsions).
    
  • Extract: Wash 3x with 10% NaOH or 1M KOH .

    • Mechanism:[1][2][3][4][5][6][7]

      
      . The sulfonamide becomes a water-soluble salt.
      
  • Monitor: Check the organic layer by TLC.

    
     usually appears as a UV-active spot (
    
    
    
    in Hex/EtOAc 3:1) that trails.
  • Caution: If your diazo product is base-sensitive (e.g., certain diazoacetates), skip to Protocol C (Chromatography) .

Protocol B: The "Precipitation" Method (p-ABSA Users)

If you used p-Acetamidobenzenesulfonyl azide (p-ABSA).

The Logic:


-ABSA is designed so its byproduct (

-acetamidobenzenesulfonamide) is highly insoluble in non-polar solvents.
  • Reaction Solvent: Run the reaction in Acetonitrile (MeCN).

  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Filter the white precipitate (this is the sulfonamide byproduct).

    • Concentrate the filtrate.

    • Triturate the residue with cold

      
       and filter again.
      
  • Result: 90-95% of the byproduct is removed physically.

Protocol C: Chromatography "Pro-Tips" for Sulfonamides

When extraction fails or product is sensitive.

IssueSolution
Streaking Sulfonamides interact with silanols. Add 1% Triethylamine to your eluent to neutralize the silica.
Co-elution Switch stationary phase. Sulfonamides stick tightly to Basic Alumina . Run a short plug of basic alumina instead of silica.
Visibility Use a Ceric Ammonium Molybdate (CAM) stain. Sulfonamides stain blue/white; Diazo compounds often stain faint yellow or decompose.

Module 2: The Modern Preventative Solution (Goddard-Borger Reagent)

Recommendation: If you are still using


, switch to Imidazole-1-sulfonyl Azide  (Hydrogen Sulfate salt).
Why:  This reagent was engineered specifically to solve the purification problem. The byproduct is Imidazole-1-sulfonamide, which is amphoteric but easily removed.

The Self-Validating Protocol:

  • Reaction: Run diazo transfer with Imidazole-1-sulfonyl azide.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl.

    • Mechanism:[1][2][3][5][6][7] The imidazole ring protonates (

      
      ), rendering the byproduct water-soluble.
      
    • Safety Note: Do not use concentrated acid; diazo compounds are acid-sensitive. 1M HCl is usually kinetically slow enough to spare the diazo group if done quickly and cold.

GoddardBorger Reagent Imidazole-1-sulfonyl Azide Intermediate Reaction Mixture Reagent->Intermediate Substrate Amine/Enolate Substrate->Intermediate Wash Acid Wash (1M HCl) Intermediate->Wash Workup Organic Organic Layer: Diazo Product Wash->Organic Separation Aqueous Aqueous Layer: Imidazolium Sulfonamide Wash->Aqueous Waste

Figure 1: The Goddard-Borger reagent workflow allows for byproduct removal via simple acidic extraction.

Module 3: Bamford-Stevens & Shapiro Reaction Cleanup

Scenario: You have generated a carbene/alkene from a tosylhydrazone. The Byproduct: Lithium or Sodium


-toluenesulfinate (

).
The "Trap" to Avoid

Do NOT acidify the aqueous workup significantly.

  • Reason: Acidification converts the sulfinate salt (

    
    ) into Sulfinic Acid (
    
    
    
    ).
  • Consequence: Sulfinic acids are less water-soluble than their salts and will extract back into your organic layer, contaminating your alkene.

Correct Protocol (Sulfinate Removal)
  • Quench: Add water or saturated

    
     (Keep pH > 7).
    
  • Extraction: Extract product with Hexanes or Pentane.

    • Note: Sulfinate salts are highly polar and will stay in the aqueous phase.

  • If Cross-Coupling (Pd-catalyzed):

    • Sulfinates can poison Pd catalysts. If doing a "one-pot" B-S coupling, ensure you use a base (like

      
      ) that keeps the sulfinate sequestered or use a solvent system (Dioxane/Water) where the salt remains dissolved but distinct from the non-polar product upon final workup.
      

Frequently Asked Questions (FAQ)

Q: I used polymer-supported sulfonyl azide, but the reaction is incomplete. Why?

  • A: Polymer-supported reagents have slower kinetics due to diffusion limits. You must increase reaction time (often 2-3x longer than solution phase) and ensure vigorous stirring (not just gentle swirling).

Q: Can I distill my diazo compound to leave the sulfonamide behind?

  • A: ABSOLUTELY NOT. Diazo compounds are shock and heat sensitive. Distillation concentrates them, increasing the risk of detonation. Always use extraction or column chromatography.

Q: My product is acid-sensitive, so I can't use the Goddard-Borger acid wash. What now?

  • A: The imidazole byproduct is also water-soluble (though less so) at neutral pH. Perform 5-6 washes with water/brine. Alternatively, use the p-ABSA reagent (Protocol B) which relies on filtration rather than pH swings.

References

  • Goddard-Borger, E. D., & Stick, R. V. (2007).[8] An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride.[5][8][9][10] Organic Letters, 9(19), 3797–3800. Link

  • Baum, J. S., Shook, D. A., Davies, H. M. L., & Smith, H. D. (1987). Diazotransfer reactions with p-acetamidobenzenesulfonyl azide. Synthetic Communications, 17(14), 1709–1716. Link

  • Green, G. M., Peet, N. P., & Metz, W. A. (2001).[11] Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe.[11][12] The Journal of Organic Chemistry, 66(7), 2509–2511. Link

  • Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. (2011).[7] Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis, 2011(16), 2549-2552. Link

Sources

Technical Support Center: Bis(t-butylsulfonyl)diazomethane Purification

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Bis(tert-butylsulfonyl)diazomethane CAS: 138529-84-7 Common Application: Photoacid Generator (PAG) for DUV Lithography; Carbene Precursor.[1][2]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. You are likely here because your Bis(t-butylsulfonyl)diazomethane (hereafter BtBsDM ) is exhibiting suboptimal performance—likely manifesting as poor solubility in photoresist formulations, unexpected absorbance tailing in UV-Vis, or low yields in carbene insertion reactions.

BtBsDM is a diazodisulfone.[3][4] Its stability is derived from the electron-withdrawing sulfonyl groups, but it remains a high-energy diazo compound. Purification is a balance between removing the sulfonamide byproduct (from the diazo transfer reagent) and preventing thermal or acid-catalyzed decomposition of the diazo group.

Module 1: Diagnostic Triage

Before selecting a purification workflow, identify your specific failure mode using the matrix below.

SymptomProbable CauseRecommended Action
Oily / Sticky Solid Residual solvent or Sulfonamide impurityTrituration with cold Ethanol (EtOH) or Hexane.
Low Melting Point (< 130°C)Unreacted starting material (Bis-sulfone)Recrystallization (Protocol A).
Dark Yellow/Orange Color Thermal decomposition or Light exposureRecrystallization immediately. Store in dark.
Product turns white on silica Acid-catalyzed decompositionBuffered Chromatography (Protocol B).
Insoluble Precipitate Inorganic salts (NaN3/TsNHNa)Filtration in hot Acetone or Ethyl Acetate.

Module 2: The Gold Standard Protocol (Recrystallization)

Principle: BtBsDM exhibits a sharp solubility differential in Acetonitrile (MeCN) . It is soluble in hot MeCN but crystallizes well upon cooling. Unlike many organic compounds, it is relatively insoluble in Ethanol and Hexane, making these excellent candidates for washing (trituration) but poor candidates for recrystallization.

Protocol A: Acetonitrile Recrystallization

Use this for bulk purification of >5g batches.

Safety Critical: Perform all steps in a fume hood behind a blast shield. Use non-metallic spatulas (Teflon/wood) to avoid shock initiation.

  • Preparation:

    • Place crude BtBsDM in an Erlenmeyer flask.

    • Prepare a water bath set to 50–60°C . Do not exceed 60°C; diazo decomposition accelerates significantly above this threshold.

  • Dissolution:

    • Add Acetonitrile (MeCN) in small portions (approx. 5 mL per gram of solid) while swirling in the warm water bath.

    • Note: If the solution is cloudy due to salts (sodium tosylate/azide), filter the hot solution through a coarse sintered glass funnel.

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature slowly on a cork ring (insulation).

    • Once at room temperature, move to a refrigerator (4°C) for 4–12 hours.

    • Visual Check: Pure product should form as pale yellow prisms.[4]

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash: Rinse the filter cake with cold Ethanol (EtOH) or Hexane . Reasoning: The product is insoluble in these, but the sulfonamide impurities often have partial solubility.

    • Dry: Vacuum dry at room temperature in the dark.

Visualization: Recrystallization Workflow

RecrystallizationFlow Start Crude BtBsDM Dissolve Dissolve in warm MeCN (50°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Filter Hot (Remove Salts) CheckSol->FilterHot No (Cloudy) Cooling Slow Cool to RT -> 4°C CheckSol->Cooling Yes (Clear) FilterHot->Cooling Harvest Vacuum Filtration Cooling->Harvest Wash Wash with cold EtOH/Hexane Harvest->Wash Final Pure Pale Yellow Prisms Wash->Final

Caption: Logic flow for Acetonitrile-based recrystallization, including salt removal step.

Module 3: Alternative Workflow (Chromatography)

Warning: Standard silica gel is slightly acidic (pH 6–6.5). This acidity is sufficient to protonate the diazo carbon, leading to nitrogen extrusion and decomposition into the corresponding ester or alcohol.

Protocol B: Buffered Flash Chromatography

Use this only if recrystallization fails or for small scale (<500mg) purification.

  • Stationary Phase Preparation:

    • Slurry silica gel in a solvent mixture of Hexane:Ethyl Acetate (9:1) containing 1% Triethylamine (Et3N) .

    • Mechanism:[1][3][4][5][6][7] The triethylamine neutralizes acidic sites on the silica surface, protecting the diazo group.

  • Loading:

    • Dissolve the sample in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate.

    • Load carefully onto the column.

  • Elution:

    • Run a gradient from 100% Hexane to 80:20 Hexane:EtOAc .

    • BtBsDM is relatively non-polar compared to the sulfonamide byproduct and will elute early.

  • Monitoring:

    • Use UV detection (254 nm).[8] The diazo group has strong absorbance.

    • Caution: Do not leave the compound on the column for extended periods; recover fractions immediately.

Module 4: Technical FAQs

Q1: My product is turning into a white solid during storage. What happened? A: The "bleaching" of the yellow diazo compound indicates decomposition. This is likely due to acid contamination or UV exposure. The white solid is likely the decomposition product (Bis(t-butylsulfonyl)methane or an insertion product). Action: Re-purify immediately if yellow color persists, otherwise discard.

Q2: Can I use Ethanol for recrystallization? A: Generally, no. BtBsDM has very low solubility in Ethanol, even when hot. However, this property makes Ethanol an excellent trituration solvent . If your product is sticky, stirring it in cold ethanol can dissolve oily impurities while leaving the BtBsDM as a solid.

Q3: How should I store the purified product? A: Store at 2°C to 8°C (Refrigerated) in an amber glass vial wrapped in foil. As a PAG, it is designed to be light-sensitive.

Q4: Is this compound shock sensitive? A: While sulfonyl groups stabilize the diazo functionality (making it safer than diazomethane), it is still a high-energy material. Avoid grinding in a mortar and pestle. Use plastic/wood tools. Do not heat dry solids above 60°C.

Decision Tree: Purification Strategy

StrategyTree Input Impure BtBsDM CheckType Impurity Type? Input->CheckType Sticky Oily/Sticky (Solvent/Sulfonamide) CheckType->Sticky Salts Insoluble Salts CheckType->Salts Bulk General Impurity (>1g) CheckType->Bulk Trace Close Rf Impurity (<500mg) CheckType->Trace Trituration Trituration (Cold Ethanol) Sticky->Trituration Recryst Recrystallization (Acetonitrile) Salts->Recryst Bulk->Recryst Column Buffered Column (Hex/EtOAc + 1% Et3N) Trace->Column Trituration->Recryst If still impure

Caption: Strategic decision tree for selecting the appropriate purification method based on impurity type.

References

  • BenchChem. this compound Synthesis and Properties. Retrieved from BenchChem Database. Link

  • Fujifilm Wako Chemicals. Photo Acid Generators [WPAG series]: this compound Product Information.[2]Link

  • Organic Syntheses. General Procedures for Sulfonyl Diazo Compounds (Analogous Protocols). Org.[1][5][9] Synth. Coll. Vol. 4, p.943. Link

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds.Link

Sources

Technical Support Center: Bis(t-butylsulfonyl)diazomethane (BBDM) Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Bis(t-butylsulfonyl)diazomethane (BBDM) is a critical Photoacid Generator (PAG) used in chemically amplified resists. While bis-sulfonyl diazo compounds are thermodynamically more stable than simple diazoalkanes due to the electron-withdrawing sulfonyl groups, scale-up presents severe thermal and energetic hazards.

Core Safety Warning: BBDM and its diazo-transfer intermediates are High Energy Materials (HEMs) .

  • Never scale up without Differential Scanning Calorimetry (DSC) data for your specific crude mixture.

  • Avoid distillation or rotary evaporation to dryness of diazo-containing fractions.

  • Light Sensitivity: BBDM is designed to decompose under UV light; all processing must occur under yellow light.

Synthesis Workflow & Logic

The synthesis consists of two primary modules: the formation of the Disulfone Precursor and the Diazo Transfer .[1]

Module A: Precursor Synthesis (The Backbone)
  • Reaction: Oxidation of Bis(t-butylthio)methane to Bis(t-butylsulfonyl)methane.[1]

  • Scale-Up Challenge: Managing the massive exotherm of oxidation.

Module B: Diazo Transfer (The Critical Step)
  • Reaction: Regitz Transfer using a Sulfonyl Azide (e.g., Tosyl Azide) and Base.

  • Scale-Up Challenge: Handling shock-sensitive azides and controlling nitrogen evolution.

BBDM_Synthesis_Workflow Start t-Butyl Mercaptan + Formaldehyde Thioether Bis(t-butylthio)methane (Intermediate) Start->Thioether Base/Phase Transfer Oxidation Oxidation Step (H2O2 / Na2WO4) Thioether->Oxidation Exothermic! Disulfone Bis(t-butylsulfonyl)methane (Precursor) Oxidation->Disulfone Precipitation DiazoTransfer Diazo Transfer (Tosyl Azide / Base) Disulfone->DiazoTransfer Regitz Reaction CrudeBBDM Crude BBDM DiazoTransfer->CrudeBBDM - Sulfonamide Purification Crystallization (No Chromatography) CrudeBBDM->Purification Solvent Swap FinalProduct Pure BBDM (>99% HPLC) Purification->FinalProduct

Figure 1: End-to-end process flow for BBDM synthesis highlighting critical control points (Red).

Troubleshooting Guide (Q&A Format)

Module A: Precursor Synthesis (Bis(t-butylsulfonyl)methane)

Q1: My oxidation reaction (Thioether


 Disulfone) stalled. NMR shows mixed sulfoxide/sulfone species. Why? 
  • Root Cause: The tert-butyl group provides significant steric hindrance, making the sulfur centers less accessible than in methyl/phenyl analogs. Furthermore, the intermediate sulfoxide is less nucleophilic.

  • Solution:

    • Catalyst is Mandatory: You cannot rely on peroxide alone. Use Sodium Tungstate (

      
      )  (1-2 mol%) as a catalyst. It forms active peroxotungstate species that are far more effective oxidants [1].
      
    • pH Control: The reaction is faster under slightly acidic conditions. Ensure your

      
       solution is acidified (Acetic acid is a common co-solvent).
      
    • Temperature: While you must control the exotherm, finishing the reaction requires heat (

      
      ) to drive the sulfoxide 
      
      
      
      sulfone conversion.

Q2: The exotherm during


 addition was uncontrollable. How do I scale this safely? 
  • The Hazard: Oxidation of sulfides is highly exothermic (

    
    ).
    
  • Protocol Adjustment:

    • Dosing Control: Do not add

      
       in one portion. Use a dosing pump controlled by a temperature feedback loop. If 
      
      
      
      , the pump must auto-stop.
    • Quench Plan: Have a reducing agent (Sodium Bisulfite solution) ready for emergency quenching if the temperature spikes.

Module B: Diazo Transfer (The "Regitz" Reaction)[2]

Q3: We are seeing low yields during the diazo transfer. Is the base strength critical?

  • Analysis: The methylene protons in bis(t-butylsulfonyl)methane are acidic (

    
    ), but the steric bulk of the t-butyl groups hinders deprotonation and the subsequent attack on the azide.
    
  • Optimization:

    • Base Selection: Standard NaOH/Ethanol works but can cause hydrolysis. For scale-up, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Acetonitrile or DCM is superior. It is non-nucleophilic and soluble in organic media, ensuring a homogeneous reaction [2].

    • Stoichiometry: Use a slight excess of base (1.1 equiv) to ensure complete deprotonation.

Q4: Safety Audit: Is it safe to isolate Tosyl Azide for this reaction?

  • Verdict: NO.

  • Reasoning: Tosyl azide is shock-sensitive and has a high nitrogen content. Distilling it is a known explosion hazard.

  • Preferred Method (Telescoping): Generate the sulfonyl azide in situ or use a safer alternative like p-Dodecylbenzenesulfonyl azide (less shock-sensitive due to higher molecular weight) [3].

    • Protocol: React Tosyl Chloride + Sodium Azide in water/acetone

      
       Extract into the reaction solvent 
      
      
      
      Use immediately without concentrating to dryness.

Q5: The product is contaminated with p-toluenesulfonamide (by-product). Chromatography is not viable at 1kg scale. How do we purify?

  • The Problem: The Regitz transfer produces a sulfonamide by-product (

    
    ) which has similar solubility to BBDM.
    
  • The Fix (Solvent Engineering):

    • Alkaline Wash: The sulfonamide is acidic (

      
      ). Wash the organic layer with 5% NaOH  or KOH . The sulfonamide will deprotonate and move to the aqueous layer; BBDM (no acidic protons) stays in the organic layer.
      
    • Crystallization: BBDM crystallizes well from Isopropanol (IPA) or Ethanol/Water mixtures. The sulfonamide is more soluble in the mother liquor.

Detailed Experimental Protocols

Protocol A: Safe Oxidation (Precursor)
  • Reagents: Bis(t-butylthio)methane (1.0 eq), 30%

    
     (4.4 eq), 
    
    
    
    (0.02 eq), Acetic Acid (Solvent).
  • Steps:

    • Dissolve thioether and catalyst in Acetic Acid. Heat to

      
      .
      
    • Slow Addition: Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       dropwise. Critical: Maintain ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      
      .[2]
    • Post-Stir: After addition, stir at

      
       for 4 hours to ensure Sulfoxide 
      
      
      
      Sulfone conversion.
    • Workup: Pour into excess ice water. The product, Bis(t-butylsulfonyl)methane, precipitates as a white solid.[1] Filter and wash with water.[3][4]

Protocol B: Diazo Transfer (Telescoped)
  • Reagents: Bis(t-butylsulfonyl)methane (1.0 eq), Tosyl Azide (1.1 eq, in solution), DBU (1.1 eq), Acetonitrile.

  • Steps:

    • Cool the Disulfone/Acetonitrile mixture to

      
      .
      
    • Add DBU dropwise. The solution may turn yellow (anion formation).

    • Add Tosyl Azide solution slowly. Caution: Nitrogen gas evolution will occur. Ensure reactor is vented to a scrubber.

    • Stir at

      
       for 3-6 hours.
      
    • Quench: Add 10% NaOH (removes excess Tosyl Azide and Sulfonamide by-product).

    • Extraction: Extract with DCM. Wash with Brine.[4][5]

    • Crystallization: Swap solvent to Ethanol. Cool to

      
      . Collect pale yellow crystals.
      

Safety Decision Tree: Thermal Hazards

Use this logic flow to determine if your batch is safe to proceed.

Safety_Logic Check Start Safety Check DSC Run DSC on Crude Mixture Check->DSC Exotherm Decomposition Onset < 100°C? DSC->Exotherm Energy Energy Release > 500 J/g? Exotherm->Energy Yes Safe Proceed with Standard Cooling Exotherm->Safe No Caution Dilute Reaction / Active Cooling Required Energy->Caution No Stop STOP: High Explosion Risk Redesign Process Energy->Stop Yes

Figure 2: Go/No-Go Decision Tree for processing diazo batches.

Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Low Yield (Step 1) Sticky solid after oxidationIncomplete oxidation (Sulfoxide presence)Increase reaction temp to 60°C; Add more Tungstate catalyst.
Runaway Temp Rapid T spike during Azide additionAzide accumulation (Reaction rate < Addition rate)STOP addition. Allow reaction to consume azide. Resume at 50% feed rate.
Product Color Dark Orange/Red instead of YellowDecomposition or OligomerizationKeep reaction T < 20°C. Protect from light (Amber glassware).
Purity Failure HPLC shows broad peak near productResidual SulfonamidePerform 5% NaOH wash on the organic layer before crystallization.

References

  • Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications. (General reference for Tungstate/H2O2 oxidation efficiency).

  • Regitz, M. (1967). "Transfer of Diazo Groups." Angewandte Chemie International Edition. (The foundational text for the Regitz Transfer mechanism).

  • Hazra, A., et al. (2019). "Taming Tosyl Azide: The Development of a Scalable Continuous Diazo Transfer Process." Organic Process Research & Development. (Critical safety protocols for scaling diazo transfer).

  • BenchChem Technical Support. (2025). "this compound Product Specifications." (General property verification).

(Note: Always consult your internal EHS department before scaling reactions involving Azides or Diazo compounds.)

Sources

Validation & Comparative

A Comparative Guide to Diazomethane Reagents: The Superior Advantages of Bis(t-butylsulfonyl)diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, diazomethane (CH₂N₂) has long been celebrated as a uniquely versatile C1 building block. Its utility in converting carboxylic acids to methyl esters, executing one-carbon homologations like the Arndt-Eistert synthesis, and participating in [3+2] cycloadditions is text-book knowledge.[1] However, the profound operational hazards associated with diazomethane—a highly toxic and notoriously explosive gas—have driven a continuous search for safer, more manageable alternatives.[2][3] This guide introduces bis(t-butylsulfonyl)diazomethane as a superior alternative, offering a detailed comparison of its performance, safety, and handling against its traditional counterpart, supported by experimental insights.

The Challenge of Traditional Diazomethane

Diazomethane is a yellow gas (boiling point -23°C) that is almost always prepared and used in situ as a dilute ethereal solution.[1] Its high reactivity stems from its ability to act as a potent methylating agent and as a precursor to the simplest carbene, methylene (:CH₂), upon thermal, photochemical, or catalytic decomposition.[3][4] This reactivity, however, is intrinsically linked to its instability.

Key Hazards of Diazomethane:

  • Explosive Nature: Pure diazomethane is an explosive liquid below 0°C and an explosive gas at room temperature.[2] Detonations can be triggered by sharp edges, ground-glass joints, certain metal ions, and even bright light.[1][2]

  • High Toxicity: It is a severe irritant and is more toxic than hydrogen cyanide upon inhalation.[2] As a powerful, indiscriminate alkylating agent, it is also a potent genotoxic compound and a suspected carcinogen.[2][3]

  • Complex Handling: Its generation from precursors like Diazald® or N-methyl-N-nitrosourea requires specialized, often flame-polished glassware and careful distillation, immediately before use, to minimize risk.[2][5]

These significant drawbacks necessitate highly controlled environments and limit the scalability and broader adoption of diazomethane chemistry, particularly in industrial and drug development settings where safety and process robustness are paramount.

Introducing the Alternative: this compound

This compound emerges as a robust solution to the challenges posed by its traditional analogue. It is a stable, crystalline solid that serves as a safe and effective diazo-transfer agent and carbene precursor.[6]

Caption: Molecular structures of Diazomethane and this compound.

The two bulky tert-butylsulfonyl groups are the key to its enhanced stability. They provide significant steric hindrance, which inhibits the common decomposition pathways that make diazomethane so hazardous.[6] Furthermore, these electron-withdrawing sulfonyl groups modulate the reactivity of the diazo carbon, making it a more selective and controllable reagent.

Head-to-Head Comparison

The advantages of this compound become evident when directly compared with diazomethane across several key operational and chemical parameters.

FeatureDiazomethaneThis compoundAdvantage
Physical State Yellow, toxic gas (b.p. -23°C)[1][2]White to pale yellow crystalline powder[6]This compound
Stability Highly unstable; potentially explosive as a gas, liquid, or solid[2]Stable, crystalline solid at room temperature[6]This compound
Toxicity Highly toxic by inhalation and contact; suspected carcinogen[2][3]Handled as a solid, reducing inhalation risk; standard PPE required[7]This compound
Handling Requires in-situ generation and specialized glassware; cannot be stored[2][5]Weighable solid; can be stored (2-10°C); easy to handle[6][8]This compound
Synthesis Generated from hazardous precursors (e.g., Diazald®) via distillation[1][5]Synthesized via a diazo transfer reaction from bis(t-butylsulfonyl)methane[6]This compound
Primary Use Methylation, homologation, cyclopropanation[1]Carbene precursor for cyclopropanation, C-H insertion, X-H insertion[6]Comparable Utility

Applications in Synthesis: A Mechanistic Perspective

While both reagents can participate in similar classes of reactions, the practical execution and underlying causality for experimental choices differ significantly.

Cycloaddition Reactions

Diazomethane is a classic 1,3-dipole used in Huisgen [3+2] cycloadditions with alkenes and alkynes to form five-membered heterocycles like pyrazolines.[9][10] These reactions are often highly regioselective and stereospecific.[9][11]

This compound does not typically act as a 1,3-dipole itself. Instead, it serves as an excellent precursor to bis(t-butylsulfonyl)carbene upon catalysis (e.g., with Rh(II) or Cu(I) catalysts) or photolysis.[6] This carbene then undergoes [2+1] cycloaddition with alkenes to form cyclopropanes. The bulky sulfonyl groups influence the diastereoselectivity of the cyclopropanation, often favoring the formation of specific stereoisomers.[6]

Cycloaddition cluster_0 [3+2] Cycloaddition with Diazomethane cluster_1 [2+1] Cycloaddition with this compound A Alkene C Pyrazoline A->C B CH₂N₂ B->C D Alkene G Cyclopropane D->G E This compound F Bis(t-butylsulfonyl)carbene E->F Rh(II) or Cu(I) cat. - N₂ F->G

Caption: Contrasting cycloaddition pathways for the two reagents.

Homologation Reactions

The Arndt-Eistert synthesis is a cornerstone homologation reaction, converting a carboxylic acid into its next higher homologue.[12][13] The classic procedure involves converting the starting acid to an acid chloride, which then reacts with diazomethane to form an α-diazoketone.[14] A subsequent metal-catalyzed (typically Ag₂O) or photochemical Wolff rearrangement expels N₂ to form a ketene, which is trapped by a nucleophile (e.g., water) to yield the homologated acid.[14][15]

While this compound is not a direct replacement for diazomethane in the Arndt-Eistert reaction for forming α-diazoketones, its derived carbene chemistry opens alternative synthetic routes. For instance, the carbene can undergo insertion reactions into various bonds, which can be leveraged in multi-step homologation strategies under safer conditions.

Experimental Protocols: A Self-Validating System

The following protocols illustrate the stark contrast in handling and safety procedures required for each reagent.

Protocol 1: Arndt-Eistert Homologation using in situ generated Diazomethane

Trustworthiness: This protocol incorporates extensive safety measures reflecting the hazardous nature of diazomethane. The use of specialized glassware and in-situ generation are critical to prevent accidents.

Methodology:

  • Apparatus Setup: Assemble a diazomethane generation apparatus using flame-polished ground-glass joints behind a blast shield in a certified chemical fume hood. The receiving flask, containing the acid chloride substrate in anhydrous diethyl ether, must be chilled in an ice bath.

  • Precursor Preparation: In the dropping funnel of the apparatus, prepare a solution of Diazald® in diethyl ether. The reaction flask should contain aqueous potassium hydroxide and a co-solvent like 2-(2-ethoxyethoxy)ethanol.[5]

  • Diazomethane Generation & Reaction: Heat the reaction flask gently (e.g., 65-70°C water bath). Add the Diazald® solution dropwise. Gaseous diazomethane will co-distill with ether and bubble into the chilled receiving flask, reacting immediately with the acid chloride.[5][16] Continue addition until a persistent yellow color of excess diazomethane is observed.

  • Quenching: Once the reaction is complete, cautiously add glacial acetic acid dropwise to the cold reaction mixture until the yellow color disappears and gas evolution (N₂) ceases, quenching all unreacted diazomethane.[2]

  • Wolff Rearrangement: To the crude α-diazoketone solution, add silver(I) oxide as a catalyst. The mixture is typically stirred in the dark or sonicated to induce the rearrangement to the ketene, which is subsequently hydrolyzed to the carboxylic acid.[5][14]

  • Workup: Proceed with standard aqueous workup and purification.

Arndt_Eistert_Workflow Start Carboxylic Acid Step1 Acid Chloride Formation (e.g., SOCl₂) Start->Step1 Step2 α-Diazoketone Synthesis Step1->Step2 Diazomethane Step3 Wolff Rearrangement (Ag₂O, hν, or heat) Step2->Step3 Step4 Nucleophilic Trapping (H₂O) Step3->Step4 Ketene Intermediate End Homologated Acid Step4->End

Caption: Workflow for the Arndt-Eistert Homologation.

Protocol 2: Rhodium-Catalyzed Cyclopropanation using this compound

Trustworthiness: This protocol reflects a standard synthetic procedure for a stable, solid reagent. The causality is clear: the rhodium catalyst controllably generates the carbene in situ, which is immediately trapped by the alkene, avoiding the accumulation of a hazardous intermediate.

Methodology:

  • Reaction Setup: In a standard round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the alkene substrate in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄).

  • Reagent Addition: Add this compound as a solid in one portion or as a solution dropwise at room temperature.[6] The bulky nature of the reagent makes it easy to handle and weigh accurately.

  • Reaction Monitoring: A gentle evolution of nitrogen gas will be observed as the catalyst decomposes the diazo compound to generate the carbene. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired cyclopropane derivative.

Conclusion

For decades, the synthetic utility of diazomethane has been shadowed by its severe operational risks. This compound offers a paradigm shift in diazo chemistry. As a stable, weighable, and crystalline solid, it eliminates the need for hazardous in-situ generation and distillation protocols, drastically improving laboratory safety.[6] While its reactivity profile is centered on carbene generation rather than direct 1,3-dipolar cycloaddition or methylation, it provides a safe and highly effective gateway to cyclopropanation, C-H insertion, and other carbene-mediated transformations. For research, drug development, and process chemistry professionals, the adoption of this compound represents a significant advancement, enabling access to powerful synthetic transformations without the extreme hazards of traditional diazomethane.

References

  • Diazomethane (CH2N2) - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Diazoalkane 1,3-dipolar cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Reactions with Miscellaneous Reagents - Nptel. (n.d.). NPTEL. Retrieved February 26, 2026, from [Link]

  • synthetic Reagents and its application Diazomethane | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 26, 2026, from [Link]

  • The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1), 49-55. Retrieved February 26, 2026, from [Link]

  • Arndt–Eistert reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Diradical reaction mechanisms in [3 + 2]-cycloadditions of hetaryl thioketones with alkyl- or trimethylsilyl-substituted diazomethanes - NIH. (2016). Beilstein Journal of Organic Chemistry, 12, 747-755. Retrieved February 26, 2026, from [Link]

  • The Theoretical and Experimental Study of DiazomethaneStyrene [3+2]-Cycloadditions. (2025). Journal of Organic and Pharmaceutical Chemistry, 23(1). Retrieved February 26, 2026, from [Link]

  • Diazomethane and the Arndt-Eistert Homologation - Curly Arrow. (2012). Curly Arrow. Retrieved February 26, 2026, from [Link]

  • Diazomethane | Division of Research Safety - University of Illinois. (n.d.). University of Illinois. Retrieved February 26, 2026, from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Diazomethane, Carbenes, and Cyclopropane Synthesis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. (n.d.). JoVE. Retrieved February 26, 2026, from [Link]

  • A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Diazomethane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • diazomethane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • Homologation reaction. (2020). Wikipedia. Retrieved February 26, 2026, from [Link]

  • This compound | C9H18N2O4S2 | CID 21872561 - PubChem. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane - Diva Portal. (n.d.). Diva Portal. Retrieved February 26, 2026, from [Link]

  • BIS(TERTBUTYLSULFONYL)DIAZOMETHANE | CAS#:138529-84-7 | Chemsrc. (n.d.). Chemsrc. Retrieved February 26, 2026, from [Link]

  • TMS Diazomethane Standard Operating Procedure - Environmental Health & Safety. (n.d.). University of Missouri. Retrieved February 26, 2026, from [Link]

Sources

Comparative Guide: Toxicity & Safety of Diazo Transfer Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis

Diazo transfer—the conversion of amines to azides or activated methylenes to diazo compounds—is a cornerstone transformation in click chemistry and carbene synthesis. However, the historical reliance on Tosyl Azide (


)  and Triflyl Azide (

)
has normalized a high-risk operational environment characterized by shock sensitivity and explosive decomposition.

This guide challenges the legacy protocols by objectively comparing them against modern, shelf-stable alternatives like ADMP and Imidazole-1-sulfonyl azide hydrogen sulfate . The data presented below demonstrates that safety does not require a compromise in reactivity.

The "False Friend" Warning: Imidazole-1-sulfonyl Azide HCl

A critical finding in recent process safety literature is the re-classification of Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) . Originally touted as a safe, shelf-stable alternative to triflyl azide, subsequent testing revealed it is impact sensitive (similar to RDX) and hygroscopic. Hydrolysis leads to the formation of hydrazoic acid (


), creating a severe explosion hazard. We strongly recommend replacing ISA·HCl with the Hydrogen Sulfate (ISA·H2SO4) salt or ADMP immediately. 

Part 2: Comparative Performance & Safety Data

The following table synthesizes thermal stability data (DSC/ARC) and sensitivity metrics. Note that "Toxicity" in this context refers to both biological toxicity (LD50) and the immediate physical hazard (Explosivity), which is the dominant safety concern for these energetic reagents.

ReagentStructure

(Decomp)
Impact SensitivityBiological HazardStability Score
Tosyl Azide (

)

~120°CHigh (50 kg·cm)Fatal if swallowed; Skin Irritant🔴 Low
Triflyl Azide (

)

N/A (Volatile)Extreme Fatal if inhaled/absorbed; Corrosive🔴 Critical
ISA · HCl Imidazole-N3 · HCl~150°C (Violent)High (RDX-like)Harmful if swallowed; Organ toxicity🟠 Moderate/Risk
ISA · H2SO4 Imidazole-N3 · H2SO4131°CInsensitive (>40 J)Harmful if swallowed🟢 High
ADMP Imidazolinium ·

>190°C Insensitive Harmful if swallowed (Cat 4)🟢 Excellent

Key Metric:


 indicates the temperature at which self-accelerating decomposition begins. A higher 

provides a wider safety margin during exothermic reactions.

Part 3: Reagent Selection Framework

Use this decision matrix to select the safest reagent for your specific substrate class.

ReagentSelection Start Select Substrate Type PrimaryAmine Primary Amine (R-NH2 -> R-N3) Start->PrimaryAmine ActiveMethylene 1,3-Dicarbonyl (R-CH2-R -> R-C(=N2)-R) Start->ActiveMethylene AmineCheck Is substrate acid-sensitive? PrimaryAmine->AmineCheck MethyleneCheck Scale > 10g? ActiveMethylene->MethyleneCheck UseADMP USE ADMP (Safe, Neutral/Mild) AmineCheck->UseADMP Yes UseISAH2SO4 USE ISA·H2SO4 (Safe, Acidic) AmineCheck->UseISAH2SO4 No AvoidTsN3 AVOID Tosyl Azide (Risk of Runaway) MethyleneCheck->AvoidTsN3 If considering legacy protocols UseADMP_M USE ADMP (High Yield, Safe Workup) MethyleneCheck->UseADMP_M Yes MethyleneCheck->UseADMP_M No

Figure 1: Decision matrix for selecting diazo transfer reagents based on substrate sensitivity and safety requirements.

Part 4: Detailed Reagent Profiles & Protocols

The Modern Standard: ADMP

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate

  • Why it wins: ADMP is a crystalline, non-hygroscopic solid. Unlike sulfonyl azides, it does not form explosive byproducts. Its phosphate counter-ion confers exceptional thermal stability.

  • Toxicity Profile: Acute oral toxicity (Category 4).[1][2] It is an irritant but lacks the high vapor pressure toxicity of triflyl azide.

Protocol: Diazo Transfer to 1,3-Dicarbonyls

This protocol avoids the use of metal catalysts and explosive intermediates.

  • Preparation: Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in acetonitrile (

    
    ).
    
  • Base Addition: Add triethylamine (

    
    , 1.2 equiv) at 0°C.
    
  • Reagent Addition: Add ADMP (1.1 equiv) portion-wise. The reaction is slightly exothermic; monitor internal temperature.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup:

    • Concentrate the solvent.

    • The byproduct (imidazolinium urea) is water-soluble.

    • Dissolve residue in ether/EtOAc and wash with water to remove the urea byproduct.

    • Dry organic layer (

      
      ) and concentrate.
      
The Safe Salt: ISA · H2SO4

Imidazole-1-sulfonyl azide hydrogen sulfate

  • Why it wins: It retains the high reactivity of the hydrochloride salt but eliminates the shock sensitivity. It is synthesized from inexpensive materials (sulfuryl chloride, imidazole, sodium azide).

  • Safety Note: Do not confuse with the HCl salt. Ensure your inventory is explicitly labeled "Hydrogen Sulfate".

Protocol: Safe Synthesis of ISA · H2SO4

Self-Validating Step: The formation of the hydrogen sulfate salt precipitates out of the reaction mixture, driving the equilibrium and purifying the product in situ.

  • Sulfuryl Diimidazole Formation:

    • Cool imidazole (20 mmol) in EtOAc (20 mL) to 0°C.

    • Add sulfuryl chloride (10 mmol) dropwise. (Exothermic! Control temp < 10°C).

    • Stir 1h at RT. Filter the imidazole hydrochloride precipitate.

  • Azide Formation:

    • To the filtrate (sulfuryl diimidazole), add activated carbon and

      
       (10 mmol).
      
    • Add concentrated

      
       (10 mmol) dropwise slowly.
      
    • Stir vigorously.

  • Isolation:

    • ISA · H2SO4 precipitates as a white solid.

    • Filter and wash with EtOAc.

    • Validation: Product should be a free-flowing white powder, not sticky (hygroscopic) like the HCl salt.

Part 5: Mechanism & Causality

Understanding why ADMP and ISA salts work safer than Tosyl Azide is crucial for trust in the chemistry.

  • Tosyl Azide: The sulfonyl azide moiety (

    
    ) is inherently energetic. The decomposition releases 
    
    
    
    and forms a reactive nitrene. In Tosyl azide, the benzene ring does not provide sufficient electron-withdrawing character to stabilize the transition state without high energy input, yet the molecule is unstable enough to detonate under shock.
  • ADMP: The cationic imidazolinium core is highly electron-deficient. This makes the terminal nitrogen of the azide extremely electrophilic, facilitating nucleophilic attack by the amine or enolate. The positive charge is delocalized, and the

    
     counter-ion acts as a heat sink, raising the decomposition temperature.
    

Mechanism Substrate Enolate / Amine (Nucleophile) Complex Tetrahedral Intermediate Substrate->Complex Nucleophilic Attack ADMP ADMP Reagent (Electrophile) ADMP->Complex Product Diazo Compound / Azide Complex->Product Fragmentation Byproduct Imidazolinium Urea (Water Soluble) Complex->Byproduct Leaving Group

Figure 2: General mechanism of diazo transfer using ADMP. The stability of the leaving group (urea derivative) drives the reaction forward safely.

Part 6: References

  • Kitamura, M., Tashiro, N., Miyagawa, S., & Okauchi, T. (2011). 2-Azido-1,3-dimethylimidazolinium Salts: Efficient Diazo-Transfer Reagents for 1,3-Dicarbonyl Compounds. Synthesis. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. Link

  • Goddard-Borger, E. D., & Stick, R. V. (2011). Correction to An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. (Safety Warning regarding HCl salt). Link

  • Fischer, N., Goddard-Borger, E. D., Greiner, R., Klapötke, T. M., Skelton, B. W., & Stierstorfer, J. (2012). Sensitivities of some imidazole-1-sulfonyl azide salts. Journal of Organic Chemistry. Link

  • Green, S. P., Wheelhouse, K. M., Payne, A. D., Hallett, J. P., Miller, P. W., & Bull, J. A. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Link

Sources

Spectroscopic Identification of Diazo Decomposition Intermediates: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Identification of Diazo Decomposition Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the high-stakes arena of drug discovery and catalysis, diazo compounds are indispensable precursors for generating metal-carbenoids—the "magic bullets" of C–H functionalization and cyclopropanation.[1] However, the transient nature of these intermediates (often living for nanoseconds to microseconds) turns mechanistic analysis into a "black box."

This guide compares the leading spectroscopic methodologies for identifying these elusive species. While UV-Vis Transient Absorption (TA) has long been the kinetic workhorse and Cryo-NMR the structural gold standard, this analysis positions Time-Resolved Infrared Spectroscopy (TR-IR) as the superior integrated solution for resolving both structure and kinetics in dynamic environments.

The Challenge: Why "Seeing" the Intermediate Matters

Diazo decomposition (thermal or photochemical) yields a reactive carbene or metal-carbenoid (


). The selectivity of the subsequent bond formation—whether it inserts into a C–H bond or cyclopropanates an olefin—depends entirely on the electronic and steric profile of this intermediate.
  • The Problem: Traditional "flask" chemistry relies on product analysis (trapping) to infer intermediates, which is prone to error if side reactions occur.

  • The Goal: Direct observation to determine the intermediate’s lifetime (

    
    ), structure (ligand hapticity), and reactivity.
    
Comparative Matrix: TR-IR vs. The Alternatives

The following table contrasts the three primary spectroscopic approaches for tracking diazo decomposition.

FeatureTime-Resolved IR (TR-IR) UV-Vis Transient Absorption (TA) Low-Temperature (Cryo) NMR
Primary Data Output Vibrational Fingerprints (Bond Stretches)Electronic Transitions (Absorption Bands)Chemical Shift (

, ppm)
Structural Specificity High. Distinguishes isomers, ligand binding modes, and oxidation states.Low. Broad bands often overlap; hard to assign specific structures.Very High. Definitive connectivity and geometry.
Time Resolution Femtoseconds (fs) to Milliseconds (ms).Femtoseconds (fs) to Milliseconds (ms).Seconds to Minutes (usually static).
Detection Target

bleach;

/

growth.

or

transitions.

,

,

nuclei.
Operational Condition Ambient or variable temp; Flow cell compatible.Ambient; Flow cell compatible.Strictly Cryogenic (-80°C to -100°C) to stabilize species.
Sensitivity Moderate (requires high

).
High (sensitive to low concentrations).Low (requires high conc. & accumulation).
Deep Dive: The Superiority of Time-Resolved IR (TR-IR)

TR-IR is the only technique that bridges the gap between the speed of UV-Vis and the structure of NMR. In diazo chemistry, it offers a distinct advantage: the "Diazo Handle."

  • The "Diazo Handle": Diazo compounds exhibit a massive, characteristic vibrational stretch (

    
    ) around 2000–2200 cm⁻¹ .[2]
    
  • The Mechanism of Detection:

    • Bleach: Upon photo-excitation (pump), the diazo band instantly disappears (negative signal).

    • Growth: A new band appears within picoseconds/nanoseconds, corresponding to the metal-carbenoid (

      
      ) or a shifted carbonyl stretch (
      
      
      
      ).
    • Validation: The shift in the carbonyl frequency (

      
      ) directly correlates to the electrophilicity of the carbenoid, a critical parameter for predicting drug synthesis selectivity.
      
Case Study Evidence: Dirhodium Carbenoids

Recent studies utilizing TR-IR have successfully resolved the controversy over "free carbene" vs. "metal-bound carbenoid" pathways. By tracking the carbonyl stretch of acceptor-substituted diazoesters, researchers observed that the


 band shifts significantly upon Rh-coordination, confirming the existence of the Rh-carbenoid intermediate on a nanosecond timescale, which UV-Vis could detect but not structurally identify.
Experimental Protocol: Ultrafast TR-IR Flow Cell Experiment

Objective: Observe the formation and decay of a Rhodium-carbenoid intermediate from a diazo precursor.

Prerequisites:

  • Pump Source: 266 nm or 355 nm pulsed laser (approx. 100 fs - 5 ns pulse width).

  • Probe Source: Tunable IR laser (Quantum Cascade Laser or OPA) covering 1600–2300 cm⁻¹.

  • Sample System: Flow cell (CaF₂ windows) to prevent product accumulation/fouling.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the diazo precursor (e.g., methyl phenyldiazoacetate) and Rhodium catalyst (e.g.,

      
      ) in a non-absorbing solvent (e.g., anhydrous 
      
      
      
      or Hexane).
    • Expert Tip: Concentration is critical. Target an Optical Density (OD) of ~0.5–1.0 at the pump wavelength to ensure uniform excitation without inner-filter effects. Degas thoroughly with Argon to quench oxygen-triplet pathways.

  • System Alignment (The "Overlap"):

    • Align the pump and probe beams to overlap spatially within the flow cell (path length typically 0.1–1.0 mm).

    • Validation: Use a reference dye or a pinhole to maximize the transient signal amplitude before introducing the precious catalyst.

  • Data Acquisition (Pump-Probe Sequence):

    • T = 0: Fire the pump pulse to trigger

      
       extrusion.
      
    • T > 0: Measure the differential absorption (

      
      ) of the IR probe beam at varying time delays (1 ps to 100 
      
      
      
      s).
    • Scan Range: Focus on two regions:

      • 2100 cm⁻¹: Monitor the bleach (loss) of the diazo starting material.

      • 1650–1750 cm⁻¹: Monitor the transient absorption (growth) of the metal-carbenoid carbonyl stretch.

  • Kinetic Analysis:

    • Fit the decay of the transient band to a mono- or bi-exponential function (

      
      ).
      
    • Interpretation: A lifetime (

      
      ) that decreases with increasing substrate concentration indicates a bimolecular reaction (the desired catalytic step).
      
Visualizing the Mechanism & Workflow
Figure 1: Diazo Decomposition & Detection Logic

This diagram illustrates the reaction pathway and the specific spectroscopic signals associated with each stage.[3]

DiazoDecomposition Diazo Diazo Precursor (N=N=C-R) Excited Excited State (N=N=C-R)* Diazo->Excited Pump (hv) Signal1 TR-IR Signal: Bleach @ ~2100 cm⁻¹ Diazo->Signal1 Transition N2 Extrusion (-N2) Excited->Transition Carbenoid Metal Carbenoid (LnM=C-R) Transition->Carbenoid < 1 ns Product Functionalized Product Carbenoid->Product Substrate Transfer Signal2 TR-IR Signal: New Band @ ~1700 cm⁻¹ Carbenoid->Signal2

Caption: Reaction coordinate showing the correlation between chemical species and TR-IR spectral signatures (Bleach vs. Transient Absorption).

Figure 2: Experimental Setup (Flow Cell TR-IR)

This diagram details the optical layout required for the protocol described above.

TRIR_Setup Laser Pump Laser (UV: 266/355 nm) Sample Flow Cell (CaF₂ Windows) Laser->Sample Excitation Pulse IRSource IR Probe Source (QCL / OPA) IRSource->Sample IR Probe Beam Detector MCT Detector (High Bandwidth) Sample->Detector Transmitted IR Waste Waste Collection Sample->Waste Flow Out Pump Syringe Pump (Fresh Sample) Pump->Sample Flow In

Caption: Schematic of a flow-cell TR-IR apparatus designed to refresh the sample volume between laser shots, preventing photodegradation artifacts.

References
  • Direct Observation of Metal Ketenes Formed by Photoexcitation of a Fischer Carbene using Ultrafast Infrared Spectroscopy Source: Organometallics (ACS Publications) [Link]

  • In Situ Observation of Elusive Dirhodium Carbenes and Studies on the Innate Role of Carboxamidate Ligands Source: National Institutes of Health (PMC) [Link]

  • Two Copper-Carbenes from One Diazo Compound: Detection and Isolation Source: Journal of the American Chemical Society (PMC) [Link]

  • Time-resolved infrared absorption spectroscopy applied to photoinduced reactions Source: Photochemical & Photobiological Sciences [Link]

  • Triple Resonance Experiments for the Rapid Detection of 103Rh NMR Shifts Source: Journal of the American Chemical Society [Link]

Sources

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